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  • Product: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate
  • CAS: 1447608-14-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Preliminary Screening of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Introduction: The Quinoline Scaffold and the Imperative for Screening The quinoline motif, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for Screening

The quinoline motif, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, forming the core of drugs used for antimicrobial, antimalarial, anticancer, and anti-inflammatory applications.[2] Ethyl 4-chloro-7-nitroquinoline-2-carboxylate represents a novel chemical entity (NCE) built upon this privileged scaffold. Its structure is of particular interest due to three key functional groups:

  • The 4-chloro substituent: This position is highly reactive towards nucleophilic substitution, serving as a versatile synthetic handle for generating a library of derivatives with diverse functionalities.[3]

  • The 7-nitro group: As a strong electron-withdrawing group, it significantly modulates the electronic properties of the quinoline ring system, which can influence binding affinity to biological targets and overall reactivity.

  • The ethyl 2-carboxylate group: This ester provides another site for chemical modification and can influence the molecule's physicochemical properties, such as solubility and cell permeability.

The journey from a newly synthesized compound to a viable drug candidate is long and fraught with attrition. A robust preliminary screening process is therefore not just a procedural step but a critical strategic filter.[4] Its purpose is to efficiently and cost-effectively assess the foundational biological and chemical properties of an NCE, enabling data-driven decisions on whether to commit further resources to its development.[5] This guide provides a comprehensive framework for the initial characterization and biological evaluation of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, grounded in the principles of scientific integrity and field-proven methodologies.

Section 1: Foundational Physicochemical Characterization

Before any biological assay, a thorough understanding of the compound's fundamental physicochemical properties is paramount.[6][7] These properties dictate how the molecule will behave in aqueous assay buffers, interact with biological membranes, and ultimately, its potential for oral bioavailability.[8][9] Neglecting this stage can lead to misleading biological data, such as false positives from compound precipitation or an inability to achieve effective concentrations.[10]

Key Parameters and Experimental Protocols

The following properties should be determined to build a foundational profile of the NCE.

PropertyImportance in ScreeningStandard Method
Aqueous Solubility Ensures compound remains dissolved at test concentrations, preventing false results. Critical for bioavailability.[10][11]High-Throughput Kinetic or Thermodynamic Solubility Assays (e.g., Nephelometry, Shake-Flask HPLC-UV)[5]
Lipophilicity (LogD) Influences cell membrane permeability, plasma protein binding, and metabolic clearance.Shake-Flask method using n-octanol/water or high-throughput methods like reverse-phase HPLC.
Chemical Stability Determines the compound's shelf-life and its integrity in assay buffers over the experiment's duration.[11][12]HPLC-UV analysis of the compound in various buffers (pH 4.0, 7.4, 9.0) and temperatures over time.
Ionization Constant (pKa) Affects solubility, absorption, and target binding, as the charge state of the molecule changes with pH.Potentiometric titration, UV-spectrophotometry, or Capillary Electrophoresis.
Causality in Experimental Choice: Why Solubility Comes First

Performing solubility testing at the outset is a critical risk-mitigation step.[5] If a compound precipitates in a cell culture medium during a 48-hour cytotoxicity assay, any observed cell death could be a non-specific artifact of physical aggregation rather than a true pharmacological effect. Early solubility data guides the preparation of appropriate stock solutions and defines the maximum reliable concentration for all subsequent biological tests, ensuring the integrity of the entire screening cascade.[10]

Section 2: The Biological Screening Cascade: A Strategic Workflow

A tiered or cascaded approach is the most efficient strategy for preliminary screening.[13][14] It begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising "hits." This ensures that resources are focused on compounds with the highest potential.

Screening_Cascade cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Biological Screening (Broad Activity) cluster_2 Phase 3: Hit Validation & Secondary Assays cluster_3 Phase 4: Decision Point NCE Ethyl 4-chloro-7-nitroquinoline-2-carboxylate PhysChem Physicochemical Characterization (Solubility, Stability, LogD, pKa) NCE->PhysChem Characterize Cytotoxicity Antiproliferative / Cytotoxicity Assay (e.g., XTT against Cancer Cell Panel) PhysChem->Cytotoxicity Test Antimicrobial Antimicrobial Assay (MIC against Bacteria/Fungi Panel) PhysChem->Antimicrobial DoseResponse Dose-Response & IC50/MIC Confirmation Cytotoxicity->DoseResponse Antimicrobial->DoseResponse EnzymeAssay Target-Based Assay (e.g., Kinase Inhibition) DoseResponse->EnzymeAssay If Hit Confirmed Decision Go / No-Go Decision (Lead Candidate Selection) DoseResponse->Decision EnzymeAssay->Decision

Caption: A strategic workflow for the preliminary screening of a novel chemical entity.

Section 3: Key Experimental Protocols

The following protocols are foundational for the primary biological screening of a quinoline derivative. Each protocol is designed as a self-validating system with essential controls.

Protocol: Antiproliferative/Cytotoxicity Screening via XTT Assay

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability.[15] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble, yellow XTT tetrazolium salt into a water-soluble, orange formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring absorbance.[15] The XTT assay is chosen over the older MTT assay because it eliminates the need for a formazan solubilization step, simplifying the procedure and reducing experimental variability.[15][17]

XTT_Mechanism cluster_cell Mitochondrion of Viable Cell MitoEnzyme Mitochondrial Dehydrogenases Formazan Formazan (Orange, Water-Soluble) MitoEnzyme->Formazan Reduction (e-) XTT XTT (Yellow, Water-Soluble) XTT->MitoEnzyme Enters Cell Absorbance Measure Absorbance (~450 nm) Formazan->Absorbance Quantify

Caption: Mechanism of the XTT cell viability assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in DMSO. Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration in all wells must be ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • Assay Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.5%). Represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). Validates the assay's ability to detect cell death.

    • Blank Control: Wells containing medium but no cells. Used for background absorbance subtraction.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Protocol: Antimicrobial Screening via Broth Microdilution

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[19] This assay provides a quantitative measure of antimicrobial potency.

Methodology:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus) or fungal strain (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the broth directly in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Assay Controls (Self-Validation):

    • Growth Control: Wells containing only broth and inoculum (no compound). Must show visible turbidity.

    • Sterility Control: Wells containing only sterile broth. Must remain clear.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested in parallel to validate the susceptibility of the organism.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For confirmation, a growth indicator like Resazurin can be added.

Protocol: General Enzyme Inhibition Screening

Principle: Enzyme assays are fundamental to target-based drug discovery, measuring how a compound affects the activity of a specific enzyme.[20] These assays are crucial for determining if a compound's cytotoxic or antimicrobial effects are due to the modulation of a specific biological pathway.[21][22]

Methodology (Example: Kinase Assay):

  • Reagent Preparation: Prepare assay buffer, the specific kinase enzyme, its corresponding substrate (e.g., a peptide), and ATP.

  • Compound Addition: In a 96-well or 384-well plate, add the test compound across a range of concentrations.

  • Enzyme & Substrate Addition: Add the kinase and substrate to the wells. Allow for a brief pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Assay Controls (Self-Validation):

    • No-Enzyme Control: All components except the enzyme. Defines background signal.

    • No-Inhibitor Control (100% Activity): All components including DMSO vehicle but no test compound.

    • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Reaction & Detection: Incubate for a defined period (e.g., 60 minutes) at room temperature. Stop the reaction and measure the output. Detection methods vary widely (e.g., luminescence-based assays that measure remaining ATP, fluorescence resonance energy transfer [FRET] assays that measure substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Section 4: Data Interpretation and Path Forward

The preliminary screening phase generates a multiparametric dataset. A "hit" is not merely a compound with a low IC₅₀ value. A promising candidate demonstrates a balanced profile:

  • Potency: Low micromolar or sub-micromolar activity in a primary assay.

  • Selectivity: Ideally, the compound shows significantly more potent activity against a target cell line or microbe than against a normal, non-cancerous cell line (in the case of an anticancer screen).

  • Favorable Physicochemical Properties: Adequate solubility and stability to be a viable starting point for further chemistry. A compound that is highly potent but insoluble is often a dead end.

Based on the initial data, a " go/no-go " decision is made. If Ethyl 4-chloro-7-nitroquinoline-2-carboxylate shows promising activity and has a reasonable physicochemical profile, the next steps would involve hit-to-lead optimization. This would leverage the reactive 4-chloro position to synthesize a focused library of analogues to improve potency, selectivity, and drug-like properties.

Conclusion

The preliminary screening of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a systematic, multi-step process that forms the bedrock of its potential development as a therapeutic agent. By integrating rigorous physicochemical characterization with a strategic cascade of biological assays—each with built-in controls for data integrity—researchers can confidently identify true biological activity. This structured approach maximizes the probability of success by ensuring that only the most promising compounds, with a verifiable and well-characterized initial profile, advance into the more resource-intensive stages of drug discovery.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Doron Scientific. (2023). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.
  • ChemSynthesis. (2025). ethyl 2-methyl-7-nitro-3-quinolinecarboxylate.
  • PubMed Central (PMC). (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • PubMed. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.
  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PubMed Central (PMC). (2017). Screening and identification of novel biologically active natural compounds.
  • ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.
  • Mar Dioscorus College of Pharmacy. (n.d.). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library.
  • Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment.
  • MDPI. (n.d.). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates.
  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
  • Lumen Learning. (n.d.). Current Strategies for Antimicrobial Discovery.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • BOC Sciences. (n.d.). Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • PubMed. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells.
  • Arcinova. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Chem Help ASAP (YouTube). (2023). types of assays used in early drug discovery.
  • PubMed Central (PMC). (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • PubMed Central (PMC). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
  • PubMed. (2016). 4-Phenylselenyl-7-chloroquinoline, a New Quinoline Derivative Containing Selenium, Has Potential Antinociceptive and Anti-Inflammatory Actions.
  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
  • PubMed Central (PMC). (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate.
  • PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Sources

Exploratory

The Synthetic Keystone: A Technical Guide to Ethyl 4-chloro-7-nitroquinoline-2-carboxylate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Core in Modern Medicinal Chemistry The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, renowned f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, renowned for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Among the vast family of quinoline derivatives, Ethyl 4-chloro-7-nitroquinoline-2-carboxylate stands out as a pivotal intermediate, offering a reactive handle for the construction of novel bioactive molecules.[3] Its strategic placement of a chloro group at the 4-position, activated by the electron-withdrawing nitro group at the 7-position, makes it an exceptionally valuable building block for the synthesis of potent antimalarial and antibacterial agents.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, empowering researchers to leverage its full potential in the pursuit of next-generation therapeutics.

Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core quinoline framework, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Part 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5] In this specific application, 3-nitroaniline serves as the starting aniline derivative. The reaction proceeds through a condensation to form an intermediate anilinomethylenemalonate, which then undergoes a thermal cyclization to yield the desired 4-hydroxyquinoline.[4]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture, with stirring, at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: After the initial condensation, increase the temperature to 240-250°C and maintain for 30-60 minutes to effect cyclization. The product will often precipitate from the reaction mixture upon cooling.

  • Work-up: Cool the reaction mixture to room temperature. The solidified product can be triturated with a suitable solvent like ethanol or diethyl ether to remove impurities.

  • Purification: The crude product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid to afford ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate.

Part 2: Chlorination of Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloro derivative is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[8]

Experimental Protocol: Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, suspend ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

  • Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude Ethyl 4-chloro-7-nitroquinoline-2-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Diagram: Synthetic Pathway of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

G cluster_0 Gould-Jacobs Reaction cluster_1 Chlorination A 3-Nitroaniline C Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate A->C Heat (120-130°C then 240-250°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-chloro-7-nitroquinoline-2-carboxylate C->D POCl₃, Reflux

Caption: Synthetic route to Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate lies in the high reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr).[9] The presence of the electron-withdrawing nitro group at the 7-position and the quinoline nitrogen atom significantly activates the C4 position for nucleophilic attack. This makes the displacement of the chloride ion by a variety of nucleophiles, particularly amines, a facile and efficient process.

This reactivity profile positions Ethyl 4-chloro-7-nitroquinoline-2-carboxylate as an ideal precursor for the synthesis of a diverse library of 4-substituted quinoline derivatives.

Diagram: Reactivity of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

G A Ethyl 4-chloro-7-nitroquinoline-2-carboxylate C Ethyl 4-(substituted)-7-nitroquinoline-2-carboxylate A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., R-NH₂) B->C

Caption: Nucleophilic substitution at the C4 position.

Application in the Synthesis of Bioactive Molecules

The primary application of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is in the synthesis of 4-aminoquinoline derivatives, a class of compounds with well-documented antimalarial and antibacterial activities.[1][2] The general synthetic strategy involves the reaction of the 4-chloroquinoline with a primary or secondary amine to introduce a diverse range of side chains at the 4-position.

Antimalarial Agents

The 4-aminoquinoline scaffold is the pharmacophore of the widely used antimalarial drug chloroquine.[1] Derivatives synthesized from Ethyl 4-chloro-7-nitroquinoline-2-carboxylate are being investigated as potential agents to overcome chloroquine resistance in Plasmodium falciparum. The introduction of various aminoalkyl side chains allows for the fine-tuning of the molecule's physicochemical properties and its interaction with the biological target.

Antibacterial Agents

The quinolone core is also a key feature of many antibacterial drugs. By modifying the substituent at the 4-position, novel antibacterial agents can be developed. The derivatives obtained from Ethyl 4-chloro-7-nitroquinoline-2-carboxylate can be screened for their efficacy against a panel of pathogenic bacteria.

Characterization

Table 1: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals for the ethyl ester protons (triplet and quartet), aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the ester carbonyl carbon, the ethyl group carbons, and the aromatic carbons of the quinoline core. The carbon bearing the chloro group (C4) and the carbons in the nitro-substituted ring will show characteristic shifts.
IR Strong absorption bands for the ester carbonyl (C=O) stretching, C=N and C=C stretching of the quinoline ring, and characteristic strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂).
Mass Spec A molecular ion peak corresponding to the molecular weight of C₁₂H₉ClN₂O₄ (280.66 g/mol ).[2] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Conclusion

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a highly valuable and versatile intermediate for the synthesis of novel quinoline-based compounds with significant potential in drug discovery. Its straightforward synthesis and the pronounced reactivity of the 4-chloro group make it an attractive starting material for the generation of diverse chemical libraries. Researchers in the fields of medicinal chemistry and drug development are encouraged to explore the synthetic potential of this key building block in the quest for new and effective treatments for infectious diseases.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). MDPI.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
  • Ethyl 4-chloro-7-nitroquinoline-2-carboxyl
  • Ethyl 4-chloro-7-nitroquinoline-2-carboxyl
  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses.
  • 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle. (2017). PubMed Central.
  • Recent progress in the development of anti-malarial quinolones. (2014). PubMed Central.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).
  • Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). PubMed.
  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016). PubMed.
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (n.d.). Benchchem.
  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 13C NMR Chemical Shift. (n.d.).
  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016).
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • Ethyl 4-chloro-7-nitroquinoline-2-carboxyl
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016).
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2013).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Method of making phosphorus oxychloride. (1930).
  • POCl3 chlorin
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025).
  • Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI.

Sources

Foundational

An In-Depth Technical Guide to Ethyl 4-chloro-7-nitroquinoline-2-carboxylate: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Significance of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate The quinoline ring system is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Its versatile structure allows for substitutions that can modulate its physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. Within this important class of heterocycles, Ethyl 4-chloro-7-nitroquinoline-2-carboxylate emerges as a compound of significant interest for researchers in drug discovery and organic synthesis.

This technical guide provides a comprehensive overview of the physicochemical characteristics of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, offering insights into its synthesis and potential applications. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical relevance for professionals in the field.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These parameters influence its solubility, stability, and interaction with biological systems.

Core Properties

The fundamental properties of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O₄[1]
Molecular Weight 280.66 g/mol [1]
CAS Number 1447608-14-1[1]
Purity Typically ≥98%[1]
Appearance (Expected to be a solid)-
Storage Conditions Inert atmosphere, 2-8°C[1]
Solubility and Stability

Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate: A Proposed Pathway

A definitive, step-by-step synthesis protocol for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is not explicitly detailed in readily accessible literature. However, based on established quinoline chemistry, a plausible and efficient synthetic route can be proposed. This proposed pathway involves the chlorination of the corresponding 4-hydroxyquinoline precursor. The synthesis of a structurally similar compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, proceeds via the chlorination of the 4-oxo (or 4-hydroxy) analog using phosphorus oxychloride (POCl₃).[2]

Proposed Synthetic Workflow

The synthesis would likely begin with the construction of the 4-hydroxy-7-nitroquinoline-2-carboxylic acid ethyl ester core, followed by a chlorination step.

Synthesis_Workflow A Starting Materials (e.g., substituted aniline and diethyl oxalate) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B C Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate B->C D Chlorination (e.g., POCl₃ or SOCl₂) C->D E Ethyl 4-chloro-7-nitroquinoline-2-carboxylate D->E

Caption: Proposed synthetic workflow for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of similar 4-chloroquinolines.[3]

Step 1: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate (Precursor)

  • React a suitably substituted nitroaniline with diethyl oxalacetate or a similar three-carbon building block under acidic or thermal cyclization conditions (e.g., Gould-Jacobs reaction).

  • The reaction mixture is heated to drive the cyclization and formation of the quinoline ring system.

  • Upon cooling, the product, Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate, is expected to precipitate and can be isolated by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Chlorination to Yield Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

  • Suspend the dried Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

  • The mixture is carefully heated under reflux for a specified period until the reaction is complete (monitoring by TLC is recommended).

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically in the 160-170 ppm range). The carbons attached to the nitrogen, chlorine, and the nitro group will also have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (280.66 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • N-O stretch (nitro group): Asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=N and C=C stretches (quinoline ring): ~1500-1600 cm⁻¹

  • C-Cl stretch: ~700-800 cm⁻¹

Potential Applications in Drug Discovery and Development

The 4-chloro-7-nitroquinoline scaffold is a "privileged" structure in medicinal chemistry, suggesting that Ethyl 4-chloro-7-nitroquinoline-2-carboxylate could serve as a valuable intermediate or a lead compound in drug discovery. The presence of the chloro and nitro groups offers sites for further chemical modification to generate a library of derivatives for biological screening.

Anticancer and Antimicrobial Potential

Derivatives of 4-chloroquinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[4][5] The nitro group, in particular, is a known pharmacophore in many antimicrobial and anticancer agents, often exerting its effect through redox cycling and the generation of reactive oxygen species.[6]

The logical relationship for its potential as a drug discovery intermediate is as follows:

Applications A Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (Core Scaffold) B Chemical Modification (Nucleophilic substitution at C4, Reduction of NO2) A->B C Library of Novel Quinoline Derivatives B->C D Biological Screening (Anticancer, Antimicrobial, etc.) C->D E Identification of Lead Compounds D->E

Sources

Exploratory

Commercial suppliers of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

An In-Depth Technical Guide to Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Executive Summary Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS: 1447608-14-1) is a high-value heterocyclic scaffold critical for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Executive Summary

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS: 1447608-14-1) is a high-value heterocyclic scaffold critical for the development of kinase inhibitors, antimalarials, and SIRT3 modulators.[1] Its strategic value lies in its tri-functional reactivity : the electrophilic C4-chloride (for SNAr), the reducible C7-nitro group (for amine coupling), and the C2-ester (for solubility modulation or heterocycle formation).[1]

However, the commercial supply chain for this compound is fraught with a specific, often overlooked risk: regio-isomeric contamination .[1] The synthesis from 3-nitroaniline inherently produces a mixture of 7-nitro (target) and 5-nitro (impurity) isomers.[1] Standard Certificates of Analysis (CoA) often fail to distinguish these isomers due to their similar polarity.

This guide provides a self-validating protocol to source, verify, and utilize this compound with absolute scientific integrity.

Chemical Profile & Strategic Utility

Physicochemical Specifications
PropertySpecification
IUPAC Name Ethyl 4-chloro-7-nitroquinoline-2-carboxylate
CAS Number 1447608-14-1
Molecular Formula C₁₂H₉ClN₂O₄
Molecular Weight 280.66 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Reactivity Matrix

The compound serves as a "linchpin" intermediate.[1] Its utility is defined by the orthogonality of its functional groups:

  • C4-Chloride (SNAr Handle): Highly reactive toward nucleophiles (amines, thiols, phenoxides) due to the electron-withdrawing nature of the nitro group and the quinoline nitrogen.[1]

  • C7-Nitro (Masked Amine): Stable during C4 substitution; subsequently reduced (Fe/NH₄Cl or H₂/Pd) to an aniline for amide coupling or urea formation.[1]

  • C2-Ester: Modulates lipophilicity during early synthesis; hydrolyzable to the carboxylic acid for late-stage diversification.[1]

Synthesis & Impurity Origins (The "Why" Behind the Risk)

To validate a supplier, you must understand how they made the compound. The dominant industrial route is the modified Conrad-Limpach-type cyclization (often using diethyl oxalacetate), which introduces a critical regio-selectivity challenge.[1]

The Regio-Isomer Problem

Starting from 3-nitroaniline , the condensation with diethyl oxalacetate followed by thermal cyclization can occur at two positions:

  • Para to the nitro group: Yields the 7-nitro isomer (Target).

  • Ortho to the nitro group: Yields the 5-nitro isomer (Impurity).[1]

While steric hindrance favors the 7-nitro product, the 5-nitro impurity typically forms in 5–15% yield.[1] If the supplier does not perform rigorous recrystallization or chromatography, this impurity persists.

SynthesisPath Aniline 3-Nitroaniline Inter Enamine Intermediate Aniline->Inter Reagent Diethyl Oxalacetate Reagent->Inter Cyclization Thermal Cyclization (Steric Control) Inter->Cyclization -EtOH Target 7-Nitro Isomer (Major) (Target Scaffold) Cyclization->Target Para-closure Impurity 5-Nitro Isomer (Minor) (Critical Impurity) Cyclization->Impurity Ortho-closure Final Ethyl 4-chloro-7-nitro quinoline-2-carboxylate Target->Final POCl3 (Chlorination) Impurity->Final Co-elutes/Co-crystallizes

Figure 1: Synthetic origin of the critical 5-nitro regio-isomer impurity.

Sourcing Landscape & Supplier Analysis

Suppliers are categorized by their role in the supply chain. For this specific intermediate, "Originators" are preferred over "Aggregators" to ensure batch traceability.[1]

Tier 1: Originators & Bulk Manufacturers (Recommended)

These entities likely synthesize the compound in-house or control the CMO.[1]

  • BLD Pharm: Strong presence in heterocyclic building blocks; often holds stock in Shanghai/USA.[1]

  • Enamine: Ukrainian-based (with global logistics); excellent for high-purity scaffolds and reliable NMR data.[1]

  • WuXi AppTec (LabNetwork): Ideal for >10g requests; custom synthesis capabilities allow for specific impurity limits.

Tier 2: Catalog Aggregators
  • Sigma-Aldrich / Merck: High reliability but often higher cost and longer lead times (back-ordered from Tier 1).[1]

  • Combi-Blocks: reliable re-packer; good for 1g–5g research scale.[1]

  • Fisher Scientific: Purely distribution; technical inquiries may be slow.[1]

Comparison Table: Commercial Availability

Supplier Type Typical Purity Pack Sizes Lead Time Risk Factor
Tier 1 (Originator) >97% 1g, 5g, 25g 1–2 Weeks Low (Direct QC access)
Tier 2 (Catalog) >95% 250mg, 1g 2–6 Weeks Medium (Batch mixing)

| Custom Synthesis | >99% | >100g | 8–12 Weeks | Lowest (Defined specs) |[1]

Quality Assurance: The Self-Validating System

Do not rely solely on the supplier's CoA.[1] The following protocol validates the identity and regio-purity of the received material.

The "Golden Proton" NMR Test

The most reliable way to distinguish the 7-nitro target from the 5-nitro impurity is 1H NMR .[1]

  • Target (7-Nitro): Look for the C8 proton.[1] It appears as a doublet (d) with a small meta-coupling constant (J ~ 2 Hz) at a very downfield shift (~8.8–9.0 ppm) due to the flanking nitro group and quinoline nitrogen.[1]

  • Impurity (5-Nitro): The pattern in the aromatic region will be significantly different.[1] The proton adjacent to the nitro group (C6) will show ortho-coupling (J ~ 8-9 Hz).[1]

QC Workflow

QC_Workflow Sample Receive Sample (Check CAS: 1447608-14-1) NMR 1H NMR (DMSO-d6) Sample->NMR Check Analyze Aromatic Region (8.0 - 9.2 ppm) NMR->Check Pass PASS: Clean Doublet at ~8.9 ppm (J ~2Hz, C8-H) Check->Pass Pattern Matches 7-Nitro Fail FAIL: Extra Multiplets or Shifted Signals Check->Fail Pattern Matches 5-Nitro Mix HPLC HPLC Purity Check (Reverse Phase, C18) Pass->HPLC Release Release for Synthesis HPLC->Release >97% Area

Figure 2: Decision tree for incoming material verification.

HPLC Method (Standard Gradient)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro).

  • Note: The 4-chloro substituent is susceptible to hydrolysis in unbuffered water over long runs; keep run times short or use neutral pH buffers if stability is an issue.[1]

Handling & Stability Protocol

  • Moisture Sensitivity: The C4-chloride is moderately labile.[1] Prolonged exposure to atmospheric moisture can lead to hydrolysis, yielding the 4-hydroxy (quinolone) derivative (precipitate).

    • Symptom:[2][3][4][5] Appearance of an insoluble white solid in organic solvents.[1][6]

    • Prevention:[7] Store under argon/nitrogen.[1] Reseal containers with Parafilm immediately.[1]

  • Light Sensitivity: Nitro-aromatics are photo-active.[1] Store in amber vials or wrap in foil to prevent degradation or darkening.

  • Safety: The compound is a potent alkylating agent (via SNAr) and likely a skin sensitizer. Handle in a fume hood with nitrile gloves.[1]

References

  • Doron Scientific. "Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Product Specifications." Doron Scientific Catalog, 2023.[1]

  • Lead Sciences (BLD Pharm). "Product Analysis: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS 1447608-14-1)." Lead Sciences Online, 2023.[1]

  • ResearchGate. "Synthesis and structural analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate."[1] (Contextual reference for quinoline halogenation chemistry). ResearchGate, 2016.[1]

  • National Institutes of Health (NIH). "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones."[1] (Mechanistic insight on quinoline scaffold reactivity). PubMed Central, 2010.[1]

  • ChemicalBook. "Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate Properties and Suppliers." (Reference for precursor chemistry). ChemicalBook, 2022.[1]

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Pivotal Intermediate in Medicinal Chemistry Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a highly functionalized heterocyclic compound t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Medicinal Chemistry

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a variety of bioactive molecules. Its quinoline core, substituted with a reactive chlorine atom, a nitro group, and an ethyl ester, provides multiple points for chemical modification. This versatility makes it a valuable intermediate in the development of novel pharmaceuticals, particularly in the fields of antimalarial and antibacterial drug discovery.[1] Furthermore, the inherent photophysical properties of the nitroquinoline scaffold have led to its use in the creation of fluorescent probes for research applications.[1]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, grounded in an understanding of its chemical reactivity and potential hazards. The protocols and recommendations outlined herein are designed to empower researchers to work with this compound confidently and safely.

Section 1: Hazard Identification and Risk Assessment

Toxicological Profile (Inferred)

Data from closely related compounds, such as Ethyl 4-chloro-7-nitroquinoline-3-carboxylate, suggest the following potential hazards[2]:

Hazard ClassGHS Classification (Inferred)Key Considerations
Acute Toxicity Harmful if swallowed (H302)Ingestion may lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation (H315)Prolonged or repeated contact can cause dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Direct contact can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of dust may irritate the respiratory tract.
Carcinogenicity/Mutagenicity Suspected of causing cancer and/or genetic defects.[3][4]Nitroaromatic compounds as a class are often associated with these long-term health effects.
Physicochemical Hazards

Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[5][6] While specific data for this compound is unavailable, it is prudent to assume that it may be unstable at elevated temperatures or in the presence of certain catalysts.[5]

Section 2: Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.

Personal Protective Equipment (PPE): Essential Barrier Protection
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves are required. Given the chlorinated aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of exposure, a chemically resistant apron is advisable.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit accessible.

  • Weighing: To minimize dust generation, weigh the solid compound in the fume hood. Use a draft shield on the balance if necessary.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood. Stir gently to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be assembled in the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.

Section 3: Reactivity, Stability, and Synthetic Considerations

The chemical behavior of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is dictated by its functional groups. Understanding its reactivity is key to both its safe handling and its effective use in synthesis.

Key Reactive Sites

The molecule presents several sites for chemical transformation:

  • C4-Chloride: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing amine, ether, or other functionalities at this position.[7]

  • Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This is a pivotal step in the synthesis of many bioactive quinoline derivatives.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides.

Stability and Decomposition

Nitroaromatic compounds are known to have limited thermal stability.[5][6] Decomposition can be initiated by heat, and the presence of impurities can sometimes catalyze this process.[6] It is recommended to avoid exposing the compound to high temperatures for extended periods.

Experimental Workflow: A Generalized Synthetic Protocol

The following diagram illustrates a typical workflow for a nucleophilic aromatic substitution reaction using Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_ppe Don Appropriate PPE prep_fume_hood Set up in Fume Hood prep_ppe->prep_fume_hood prep_reagents Weigh Reagents prep_fume_hood->prep_reagents dissolve Dissolve Ethyl 4-chloro-7- nitroquinoline-2-carboxylate in suitable solvent prep_reagents->dissolve add_nucleophile Add Nucleophile (e.g., an amine) dissolve->add_nucleophile heat Heat Reaction Mixture (if necessary) add_nucleophile->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Section 4: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spill Response
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Decision Tree for Emergency Response

G cluster_exposure Personnel Exposure cluster_spill Spill start Emergency Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large flush_skin flush_skin skin_contact->flush_skin Flush with water for 15 min Remove contaminated clothing flush_eyes flush_eyes eye_contact->flush_eyes Flush with water for 15 min fresh_air fresh_air inhalation->fresh_air Move to fresh air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse mouth Do NOT induce vomiting contain_spill contain_spill spill_small->contain_spill Contain with absorbent material evacuate_area evacuate_area spill_large->evacuate_area Evacuate Area Call Emergency Services seek_medical seek_medical flush_skin->seek_medical Seek Medical Attention flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical collect_waste collect_waste contain_spill->collect_waste Collect in sealed container contain_if_safe contain_if_safe evacuate_area->contain_if_safe Contain only if safe to do so dispose_waste dispose_waste collect_waste->dispose_waste Dispose as hazardous waste contain_if_safe->dispose_waste

Sources

Exploratory

A Technical Guide to Determining the Solubility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Significance of Solubility in Drug Discovery Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a quinoline derivative of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility in Drug Discovery

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug development. Quinoline scaffolds are core components in a variety of pharmacologically active agents.[1][2] The solubility of such compounds in organic solvents is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[3][] A thorough understanding of a compound's solubility profile allows for the rational selection of solvents for reaction media, crystallization, and analytical characterization. Furthermore, solubility data in various organic solvents can provide insights into a molecule's physicochemical properties, such as polarity and potential for intermolecular interactions, which are crucial for predicting its behavior in biological systems.[5][6]

This in-depth technical guide provides a comprehensive framework for researchers to determine the solubility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in a range of organic solvents. It is designed to be a practical resource, combining theoretical principles with detailed experimental protocols.

The Molecule in Focus: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

To understand the solubility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, it is essential to first consider its molecular structure. The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.[1] Key functional groups that will influence its solubility include:

  • Aromatic Quinoline Core: Generally hydrophobic, contributing to solubility in non-polar to moderately polar solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's polarity.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group, which can participate in dipole-dipole interactions.

  • Ethyl Carboxylate Group (-COOCH2CH3): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

The interplay of these functional groups results in a molecule with a moderate to high degree of polarity, suggesting that it will exhibit a range of solubilities across different organic solvents. The general principle of "like dissolves like" will be a guiding concept in predicting its solubility.[7] Polar solvents are expected to be more effective at dissolving this compound than non-polar solvents.[7]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the free energy change of the dissolution process. This process involves overcoming the lattice energy of the solid (the energy holding the molecules together in the crystal) and the intermolecular forces within the solvent to create a cavity for the solute molecule. This is followed by the formation of new solute-solvent interactions.

The Role of Solvent Polarity

Solvent polarity is a key factor in determining solubility. Polar solvents have molecules with a significant dipole moment and can engage in strong intermolecular interactions such as dipole-dipole forces and hydrogen bonding. Non-polar solvents have molecules with little to no dipole moment and primarily interact through weaker van der Waals forces. Because Ethyl 4-chloro-7-nitroquinoline-2-carboxylate possesses several polar functional groups, its solubility is expected to be significantly influenced by the polarity of the solvent.[5][6]

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from intermolecular dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[8] By determining the HSP of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, one can predict its solubility in a wide range of solvents for which HSP values are known.[10][11][12]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a robust and reliable protocol for determining the solubility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. The most common and recommended method for determining equilibrium solubility is the shake-flask method .[3]

Materials and Equipment
  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Protocol

1. Preparation of Saturated Solutions

  • Accurately weigh an excess amount of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate into a series of vials. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.[3]

  • Add a precise volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

2. Equilibration

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[3] A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

3. Sample Collection and Filtration

  • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

4. Quantification

  • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy.[13] A calibration curve prepared with known concentrations of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in the same solvent should be used for accurate quantification.

5. Data Analysis and Reporting

  • Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration of the diluted sample.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the key decision points and steps in a comprehensive solubility determination protocol.

solubility_protocol start Start: Define Study Objectives compound Characterize Test Compound (Purity, Identity) start->compound solvent Select & Characterize Solvents (Purity, Water Content) start->solvent protocol_select Select Solubility Method (e.g., Shake-Flask) compound->protocol_select solvent->protocol_select equilibration Equilibration (Time, Temperature, Agitation) protocol_select->equilibration sampling Sampling & Phase Separation (Centrifugation, Filtration) equilibration->sampling analysis Analytical Quantification (e.g., HPLC, UV-Vis) sampling->analysis data Data Processing & Reporting (Calculate Solubility, Statistics) analysis->data end End: Final Solubility Report data->end

Sources

Protocols & Analytical Methods

Method

Application Note: A Verified Protocol for the Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Introduction Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs. The targeted synthesis of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs. The targeted synthesis of substituted quinolines is therefore a critical task in drug discovery and development. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a key synthetic intermediate, providing multiple reaction sites for further molecular elaboration. The 4-chloro group is an excellent leaving group for nucleophilic substitution, the ester at the 2-position can be hydrolyzed or converted to other functional groups, and the nitro group at the 7-position can be reduced to an amine, opening pathways for further derivatization.

This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. The methodology is grounded in the well-established Gould-Jacobs reaction for quinoline ring formation, followed by a robust chlorination step.[1] We will elucidate the causality behind key experimental choices and emphasize the necessary safety protocols to ensure a reliable and safe synthesis.

Synthesis Overview and Strategy

The synthesis is designed as a two-part sequence, beginning with commercially available starting materials.

  • Part A: Gould-Jacobs Reaction. 3-Nitroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the core quinoline structure, specifically Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate. The Gould-Jacobs reaction is a reliable method for constructing the quinoline ring system from aniline precursors.[1]

  • Part B: Chlorination. The 4-hydroxy group of the quinoline intermediate (which exists in tautomeric equilibrium with the 4-quinolone form) is converted to a 4-chloro group using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for the chlorination of hydroxyquinolines and related heterocyclic systems.[2][3][4]

The complete workflow is illustrated in the diagram below.

Synthesis_Workflow Figure 1: Synthesis Workflow start Starting Materials: - 3-Nitroaniline - Diethyl Ethoxymethylenemalonate step1 Step 1: Condensation (Ethanol elimination) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization (High-temp, Dowtherm A) intermediate1->step2 intermediate2 Intermediate Product: Ethyl 4-hydroxy-7-nitro- quinoline-2-carboxylate step2->intermediate2 step3 Step 3: Chlorination (POCl₃) intermediate2->step3 workup Aqueous Workup & Purification step3->workup final_product Final Product: Ethyl 4-chloro-7-nitro- quinoline-2-carboxylate workup->final_product

Caption: Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Materials and Equipment

Reagents & SolventsEquipment
3-NitroanilineRound-bottom flasks (500 mL, 2 L)
Diethyl ethoxymethylenemalonateStirring hotplate
Dowtherm A (Diphenyl ether/biphenyl mixture)Magnetic stirrer and stir bars
Phosphorus oxychloride (POCl₃)Reflux condenser
TolueneHeating mantle
IceBuchner funnel and filter flask
Sodium Hydroxide (NaOH)Beakers and graduated cylinders
Hydrochloric Acid (HCl), concentratedSeparatory funnel
---Fume hood
---Personal Protective Equipment (PPE)

Experimental Protocols

Safety First: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water.[5] All steps must be performed in a certified chemical fume hood. Appropriate PPE, including chemical-resistant gloves (Neoprene recommended), a lab coat, and splash goggles with a face shield, is mandatory.[6]

Part A: Synthesis of Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate

This procedure is adapted from the well-documented Gould-Jacobs reaction methodology.[3]

  • Condensation:

    • In a 500 mL round-bottom flask, combine 3-nitroaniline (69.0 g, 0.5 mol) and diethyl ethoxymethylenemalonate (113.5 g, 0.525 mol).

    • Heat the mixture on a steam bath or in a heating mantle set to 100-110°C for 1.5 hours. Ethanol will evolve as the reaction proceeds.

    • Rationale: This step forms the key enamine intermediate through the addition of the aniline to the activated double bond of the malonate derivative, followed by the elimination of ethanol. A slight excess of the malonate ensures complete consumption of the aniline.

  • Thermal Cyclization:

    • In a 2 L flask equipped with a reflux condenser, heat approximately 500 mL of Dowtherm A to a vigorous boil (approx. 250-260°C).

    • Carefully and slowly pour the warm product from the previous step into the boiling Dowtherm A through the condenser.

    • Continue heating at reflux for 30-45 minutes. The cyclized product will begin to precipitate as a solid.

    • Rationale: The high temperature of boiling Dowtherm A provides the necessary activation energy for the intramolecular thermal cyclization, followed by the elimination of another molecule of ethanol to form the aromatic quinoline ring system.[3]

    • Allow the mixture to cool to below 100°C, then add 400 mL of toluene to dilute the mixture and facilitate filtration.

    • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with toluene or another suitable hydrocarbon solvent (e.g., hexanes) to remove the high-boiling Dowtherm A.

    • Air-dry the solid. The expected yield of the crude Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate is typically high.

Part B: Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

This chlorination step converts the 4-hydroxy group to the desired 4-chloro group.

  • Reaction Setup:

    • In a 500 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to trap HCl gas), place the dried Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate from Part A (approx. 0.5 mol).

    • CRITICAL: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃, 250 mL, approx. 2.7 mol). The mixture will form a slurry.

    • Rationale: A large excess of POCl₃ is used both as the chlorinating reagent and as the solvent for this reaction.[3]

  • Chlorination:

    • Heat the mixture to reflux (approx. 105-110°C) with stirring. Continue heating for 2-3 hours. The solid should gradually dissolve as the reaction proceeds.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup and Isolation:

    • EXTREME CAUTION: The workup procedure involves quenching excess POCl₃, which reacts violently with water. This must be done slowly and with vigorous cooling.

    • Prepare a large beaker (e.g., 4 L) with a substantial amount of crushed ice (approx. 2 kg).

    • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with constant stirring. The addition should be dropwise or in a very thin stream to control the highly exothermic reaction.

    • After the addition is complete, the product will precipitate as a solid.

    • Neutralize the acidic solution by slowly adding a cold aqueous solution of sodium hydroxide (e.g., 20% NaOH) until the pH is approximately 7-8.[2] Keep the mixture cool in an ice bath during neutralization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product, for example, in a vacuum oven at 50°C. The result is the crude Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Further purification can be achieved by recrystallization from ethanol or another suitable solvent if required.

Quantitative Data Summary

SubstanceRoleM.W. ( g/mol )Moles (mol)Theoretical Yield
3-NitroanilineStarting Material138.120.50---
Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylateIntermediate276.22---138.1 g
Ethyl 4-chloro-7-nitroquinoline-2-carboxylateFinal Product294.67---147.3 g

Note: Actual yields will vary based on experimental conditions and purification efficiency. Typical yields for the Gould-Jacobs reaction can be in the range of 85-95%.[3]

Conclusion

This application note details a reliable and field-proven two-step synthesis for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. By adapting the Gould-Jacobs reaction and employing a standard phosphorus oxychloride chlorination protocol, this valuable synthetic intermediate can be produced in significant quantities from commercially available starting materials. Adherence to the described experimental procedures, particularly the stringent safety precautions for handling phosphorus oxychloride, is essential for a successful and safe outcome.

References

  • Google Patents. (2012). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Google Patents. (2016). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • Fodor, K., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(23), 4252. Retrieved from [Link]

  • De, A., & Ganesan, A. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(16), 6277–6279. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (1983). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

Sources

Application

Derivatization of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate for SAR studies

Application Note & Protocols Topic: Derivatization of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate for Structure-Activity Relationship (SAR) Studies Introduction: The Quinoline Scaffold as a Privileged Core in Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Derivatization of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential heterocyclic scaffold in medicinal chemistry.[1][2] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, metal coordination) have made it a cornerstone in the design of therapeutic agents across a wide spectrum of diseases. Historically, quinoline-based alkaloids like quinine established the scaffold's potential in treating malaria. Modern drug development has since leveraged this core to produce antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3][4]

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a particularly valuable starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Its architecture presents three primary, chemically distinct handles for modification:

  • The C4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the quinoline nitrogen and the nitro group at the C7 position.[5][6] This allows for the facile introduction of a wide array of substituents.

  • The C2-Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile anchor for amide bond formation, a key strategy for probing interactions with biological targets.[3]

  • The C7-Nitro Group: This group can be chemically reduced to a primary amine, introducing a new nucleophilic center and a basic handle for further derivatization, significantly altering the molecule's electronic and physicochemical properties.

This application note provides a detailed guide and validated protocols for the systematic derivatization of this scaffold to enable comprehensive SAR exploration.

Strategic Derivatization Workflow for SAR Library Generation

A successful SAR campaign relies on the systematic and logical exploration of chemical space around the core scaffold. The derivatization of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate can be planned as a multi-vector exploration. The following workflow illustrates the primary and secondary diversification pathways.

G cluster_c4 cluster_c2 cluster_c7 start_node Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (Starting Material) C4_path Vector 1: C4 Position (SNA_r_) start_node->C4_path C2_path Vector 2: C2 Position (Ester Modification) start_node->C2_path C7_path Vector 3: C7 Position (Nitro Reduction) start_node->C7_path amines C4-Amino Derivatives (R-NH2) C4_path->amines thiols C4-Thioether Derivatives (R-SH) C4_path->thiols alcohols C4-Ether Derivatives (R-OH) C4_path->alcohols acid 4-Chloro-7-nitroquinoline-2-carboxylic acid C2_path->acid amine_c7 Ethyl 4-chloro-7-aminoquinoline-2-carboxylate C7_path->amine_c7 amides C2-Amide Library (R-NH2, Amide Coupling) acid->amides amides_c7 C7-Amide/Sulfonamide Library (Acylation/Sulfonylation) amine_c7->amides_c7 G start 1. Reagent Preparation step1 Dissolve starting material (1.0 eq) in Ethanol (10 mL/mmol) start->step1 step2 Add Benzylamine (1.2 eq) and DIPEA (1.5 eq) step1->step2 step3 2. Reaction step2->step3 step4 Heat mixture to 80 °C under N2 Monitor by TLC (e.g., 3:1 Hex:EtOAc) step3->step4 step5 3. Work-up & Isolation step4->step5 step6 Cool to RT, concentrate in vacuo step5->step6 step7 Partition between EtOAc and H2O step6->step7 step8 Dry organic layer (Na2SO4), filter, concentrate step7->step8 step9 4. Purification & Characterization step8->step9 step10 Purify by flash column chromatography step9->step10 step11 Characterize by NMR, LRMS, HRMS step10->step11

Caption: Standard workflow for C4-amine derivatization.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (1.0 eq, e.g., 280 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Addition of Nucleophile: To the stirred solution, add benzylamine (1.2 eq, 128 mg, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 194 mg, 1.5 mmol).

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (LRMS/HRMS).

Representative Data for C4-Substituted Derivatives
EntryNucleophile (R-XH)Product (C4-XR)Yield (%)Method
1BenzylamineC4-NHBn85A
2MorpholineC4-Morpholinyl92A
3ThiophenolC4-SPh78B
4Sodium MethoxideC4-OMe65C

Table Legend:

  • Method A: Nucleophile (1.2 eq), DIPEA (1.5 eq), EtOH, 80 °C, 3h.

  • Method B: Nucleophile (1.1 eq), K₂CO₃ (2.0 eq), DMF, 60 °C, 5h.

  • Method C: NaOMe (1.5 eq), MeOH, RT, 1h.

Protocol 2: Modification of the C2-Ester Moiety

Hydrolysis of the C2-ester to a carboxylic acid is a critical step to unlock a new vector for SAR. The resulting acid is a key intermediate for creating amide libraries, which are fundamental in probing hydrogen bond donor and acceptor interactions within a target's active site. [3][7]

Step-by-Step Protocol: Saponification and Amide Coupling

Part A: Ester Hydrolysis

  • Setup: Dissolve the C4-substituted quinoline ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Saponification: Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3-4 with 1M HCl. The carboxylic acid product often precipitates and can be collected by filtration. Alternatively, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude acid is often pure enough for the next step. If necessary, it can be recrystallized.

Part B: Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Work-up & Purification: Follow standard aqueous work-up and purification by flash chromatography or preparative HPLC to isolate the final amide product.

Protocol 3: Functionalization via Reduction of the C7-Nitro Group

Reducing the C7-nitro group to an amine introduces a powerful modification handle. This transformation dramatically changes the electronic properties of the benzene portion of the scaffold and provides a nucleophilic site for acylation, sulfonylation, or reductive amination.

Step-by-Step Protocol: Nitro Group Reduction
  • Rationale: Tin(II) chloride (SnCl₂) in a polar protic solvent is a classic and reliable method for the reduction of aromatic nitro groups. It is tolerant of many other functional groups, including esters and various C4-substituents.

  • Setup: Dissolve the 7-nitroquinoline starting material (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The product amine will have a significantly different Rf value.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (~8-9).

  • Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine can then be purified by column chromatography.

Conclusion

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a robust and versatile platform for the development of compound libraries for SAR studies. The protocols detailed herein provide reliable and scalable methods for derivatization at the C2, C4, and C7 positions. By systematically applying these orthogonal synthetic strategies, researchers can efficiently navigate the chemical space around the quinoline core to identify key structural motifs responsible for biological activity and optimize lead compounds for drug development.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • synthesis of quinoline derivatives and its applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Protocol for the synthesis of quinoline derivatives.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis, Structure-Activity Relationships (SAR)
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations.
  • Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

Sources

Method

Application Notes and Protocols: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in Antimalarial Drug Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline ring system is a cornerstone in the history and future of antimalarial drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the history and future of antimalarial drug discovery. From the isolation of quinine to the synthesis of chloroquine, this privileged scaffold has been central to combating malaria.[1][2] However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel therapeutic agents. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate emerges as a critical and versatile starting material in this endeavor.[3][4] Its reactive sites—the chloro group at the 4-position and the potential for modification of the nitro group at the 7-position—offer a rich platform for the synthesis of new 4-aminoquinoline analogues and other derivatives with potential activity against resistant malaria parasites. This document provides a detailed guide to the application of this key intermediate in the design and synthesis of next-generation antimalarial compounds.

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for many quinoline-based antimalarials, including the well-known chloroquine, is the disruption of heme detoxification within the parasite's digestive vacuole.[1][5] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Quinoline drugs are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death. Novel derivatives of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate are designed to retain this fundamental mechanism while incorporating structural modifications to overcome resistance.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The primary synthetic route leveraging Ethyl 4-chloro-7-nitroquinoline-2-carboxylate involves the nucleophilic aromatic substitution (SNAr) at the C-4 position. The electron-withdrawing nature of the quinoline nitrogen and the nitro group at the 7-position activates the C-4 position for attack by various nucleophiles, particularly amines. This reaction is fundamental to the creation of a diverse library of 4-aminoquinoline derivatives.[6][7]

dot

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

Protocol 1: Synthesis of Novel 4-Aminoquinoline Analogs

This protocol details the general procedure for the synthesis of a library of 4-aminoquinoline derivatives from Ethyl 4-chloro-7-nitroquinoline-2-carboxylate and a variety of primary and secondary amines.

Materials:

  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

  • A selection of primary and secondary amines (e.g., N,N-dimethylethylenediamine, various alkyl and aryl amines)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the selected amine (1.1-1.5 equivalents) to the solution, followed by the addition of a base (2-3 equivalents) if the amine salt is not being used.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aminoquinoline derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The development of effective antimalarial agents from the Ethyl 4-chloro-7-nitroquinoline-2-carboxylate scaffold is guided by understanding the structure-activity relationships. Key areas of modification include:

  • The 4-Amino Side Chain: The nature of the amine substituted at the C-4 position is critical for activity. The length, branching, and basicity of the side chain can significantly influence the drug's ability to accumulate in the parasite's digestive vacuole and its interaction with heme.[8][9]

  • The 7-Position: The nitro group at the 7-position is a key feature. While it activates the 4-position for substitution, it can also be a site for further modification. Reduction of the nitro group to an amine, followed by subsequent derivatization, can lead to compounds with altered electronic properties and potentially improved activity or safety profiles.

  • Bioisosteric Replacement: Exploring bioisosteric replacements for the quinoline core or its substituents can lead to novel compounds with improved pharmacokinetic properties or the ability to overcome resistance mechanisms.[10][11]

dot

Caption: Key modification points for SAR studies.

Protocol 2: In Vitro Antimalarial Activity Screening

Once a library of compounds has been synthesized, their efficacy against P. falciparum needs to be determined. The most common method is a parasite growth inhibition assay.[12][13]

Materials:

  • Culture of P. falciparum (chloroquine-sensitive and chloroquine-resistant strains)

  • Human red blood cells

  • Complete parasite culture medium

  • 96-well microtiter plates

  • Hypoxanthine, [3H]-labeled

  • Scintillation counter or a SYBR Green I based fluorescence plate reader

  • Standard antimalarial drugs for controls (e.g., chloroquine, artemisinin)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 96-well plate. Include wells for positive (parasites with no drug) and negative (no parasites) controls.

  • Parasite Culture Addition: Add the asynchronous or synchronized P. falciparum culture (typically at the ring stage) to each well.

  • Incubation: Incubate the plates in a humidified, gas-controlled incubator (low O2, high CO2) at 37°C for 48-72 hours.

  • Growth Measurement (Hypoxanthine Incorporation): For the final 24 hours of incubation, add [3H]-hypoxanthine to each well. Parasite DNA/RNA synthesis will incorporate the radiolabel. After incubation, harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Growth Measurement (SYBR Green I): Alternatively, after incubation, lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Summary Table

CompoundR-Group at C4IC50 (nM) - CQ-Sensitive StrainIC50 (nM) - CQ-Resistant StrainCytotoxicity (CC50, nM)Selectivity Index (SI = CC50/IC50)
Control: Chloroquine StandardValueValueValueValue
Parent: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate -ValueValueValueValue
Derivative 1 e.g., -(CH2)2N(CH3)2ValueValueValueValue
Derivative 2 e.g., -NH-CyclohexylValueValueValueValue
Derivative 3 e.g., -NH-(p-fluorophenyl)ValueValueValueValue

Note: The "Value" placeholders in the table should be populated with experimental data.

Protocol 3: In Vivo Efficacy Assessment in a Murine Model

Promising compounds from in vitro screening should be evaluated for their efficacy in an animal model, such as the Plasmodium berghei-infected mouse model.[14]

Materials:

  • P. berghei ANKA strain

  • Female BALB/c mice (6-8 weeks old)

  • Test compounds formulated for oral or intraperitoneal administration

  • Microscope and Giemsa stain for blood smear analysis

Procedure:

  • Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.

  • Drug Administration: Once a stable parasitemia is established (typically 2-5%), begin treatment with the test compounds. Administer the compounds daily for a set period (e.g., 4 days). Include a vehicle control group and a group treated with a standard antimalarial drug (e.g., chloroquine).

  • Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope. Also, monitor the overall health and survival of the mice.

  • Data Analysis: Plot the mean parasitemia for each treatment group over time. Calculate the percent suppression of parasitemia compared to the vehicle control. Monitor the mean survival time for each group.

Conclusion and Future Directions

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a valuable and adaptable starting material for the synthesis of novel antimalarial drug candidates. The protocols and strategies outlined here provide a framework for the rational design, synthesis, and evaluation of new 4-aminoquinoline derivatives. Future work in this area will likely focus on the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create drugs with dual mechanisms of action, further enhancing their potency and reducing the likelihood of resistance development.[15][16] The continued exploration of the rich chemical space accessible from this versatile intermediate is a promising avenue in the global fight against malaria.

References

  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. (2023). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (2010). ACS Publications. [Link]

  • Cas 1447608-14-1,ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Chemical Synthesis and Pharmaceutical Intermediates. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. [Link]

  • Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. PMC - NIH. [Link]

  • Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. (2025). Malaria World. [Link]

  • Some 7-Substituted 4-Aminoquinoline Derivatives. Journal of the American Chemical Society. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. (2025). ResearchGate. [Link]

  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. MySkinRecipes. [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology. [Link]

  • Industrial preparation method of 4,7-dichloroquinoline.
  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. (2024). ASM Journals. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2025). ACS Publications. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2025). Frontiers. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). MDPI. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Recent progress in the development of anti-malarial quinolones. (2014). PMC - PubMed Central. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][14][17]triazino[2,3-c]quinazolines. (2024). PMC - PubMed Central. [Link]

  • Lewis Acid Mediated Synthesis of 4-Aminoquinoline Derivatives. (2024). ACS Publications. [Link]

Sources

Application

Application Note: Nucleophilic Substitution on 4-Chloroquinolines

This Application Note and Protocol guide details the nucleophilic substitution of 4-chloroquinolines, a critical transformation in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and other bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the nucleophilic substitution of 4-chloroquinolines, a critical transformation in the synthesis of antimalarials (e.g., Chloroquine), kinase inhibitors, and other bioactive heterocycles.

Abstract & Strategic Overview

The 4-chloroquinoline scaffold is unique due to the "vinylogous amidine" character embedded in its structure. Unlike chlorobenzene, the chlorine at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the heterocyclic nitrogen.

However, reactivity varies drastically based on the nucleophile (aliphatic amine vs. aniline vs. alkoxide) and the reaction medium. This guide provides three distinct, validated protocols to cover the full spectrum of reactivity, moving from classical thermal displacement to transition-metal catalysis.

Mechanistic Principles

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the formation of the Meisenheimer-like 

-complex.
Critical Success Factors:
  • N1-Protonation: Under neutral conditions, the C4 center is moderately electrophilic. Protonation of the quinoline nitrogen (N1) or complexation with a Lewis acid significantly lowers the LUMO energy, accelerating nucleophilic attack. This is why acid catalysis is essential for weaker nucleophiles like anilines.

  • Leaving Group: Chloride is an effective leaving group here, but its displacement is irreversible.

  • Tautomerization Risk: In the presence of water and acid, 4-chloroquinoline hydrolyzes to 4-quinolone (4-hydroxyquinoline), a thermodynamic dead-end that does not undergo

    
    . Strict moisture control is required. 
    
Mechanistic Pathway Visualization

SNAr_Mechanism Start 4-Chloroquinoline Protonation N-Protonation (Acid Catalysis) Start->Protonation H+ Attack Nucleophilic Attack (C4 Position) Start->Attack Strong Nu (No Acid) Protonation->Attack + Nu-H Complex Meisenheimer-like Intermediate Attack->Complex Rate Determining Elimination Elimination of Cl- Complex->Elimination - Cl- Product 4-Substituted Quinoline Elimination->Product - H+

Figure 1: The dual pathway for substitution. Acid catalysis (Yellow path) is preferred for weak nucleophiles; direct attack (Green path) works for strong nucleophiles.

Experimental Protocols

Protocol A: Thermal Amination (Aliphatic Amines)

Target: Primary and secondary aliphatic amines (e.g., 1,4-diaminopentane, morpholine). Mechanism: Direct


 (Thermal).[1]
Key Advantage:  High yields without metal catalysts.
Materials
  • Substrate: 4,7-Dichloroquinoline [CAS: 86-98-6] (1.0 equiv)

  • Nucleophile: Alkyl amine (3.0 – 5.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat amine.

  • Base:

    
     (Optional, 1.5 equiv) to scavenge HCl.
    
Step-by-Step Procedure
  • Charge: In a pressure tube or round-bottom flask, add 4,7-dichloroquinoline (1.0 g, 5.0 mmol).

  • Solvation: Add NMP (3 mL) or use the amine neat if it is a liquid with bp > 120°C.

  • Addition: Add the amine (15-25 mmol). Note: Excess amine acts as both reactant and HCl scavenger.

  • Reaction:

    • Method A (Standard): Heat to 120–135°C for 6–12 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Method B (Microwave): Heat at 140°C for 20–40 mins (High absorption setting).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water (

      
       mL) and cold ether.
      
    • If Oily: Extract with EtOAc (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: Acid-Catalyzed Amination (Anilines)

Target: Aromatic amines (Anilines). Mechanism: Acid-catalyzed


.
Context:  Anilines are too weakly nucleophilic for Protocol A. The acid protonates the quinoline nitrogen, activating the ring.
Materials
  • Substrate: 4-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent: Ethanol or Isopropanol (anhydrous).

  • Catalyst: Conc. HCl (1-2 drops) or p-Toluenesulfonic acid (pTSA) (0.1 equiv).

Step-by-Step Procedure
  • Dissolution: Dissolve 4-chloroquinoline (5.0 mmol) and the aniline (5.5 mmol) in Ethanol (20 mL).

  • Catalysis: Add 2 drops of conc. HCl. The solution may turn yellow/orange immediately (formation of the iminium species).

  • Reflux: Heat to reflux (78–82°C ) for 4–12 hours.

    • Observation: A heavy precipitate often forms during reflux. This is the hydrochloride salt of the product.[2]

  • Isolation:

    • Cool the mixture to 0°C.

    • Filter the precipitate.[2]

    • Free Basing: Suspend the solid in DCM (50 mL) and wash with 1M NaOH (20 mL) to liberate the free base. Separate phases, dry (

      
      ), and evaporate.[4]
      
Protocol C: Buchwald-Hartwig Coupling (Pd-Catalyzed)

Target: Sterically hindered amines or extremely electron-deficient anilines where


 fails.
Mechanism:  Pd(0)/Pd(II) Catalytic Cycle.[5]
Materials
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: BINAP or Xantphos (4-6 mol%).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charge Solids: Add 4-chloroquinoline (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), Pd source, and Ligand.

  • Solvation: Add degassed Toluene (concentration ~0.2 M).

  • Reaction: Heat to 100°C for 12–24 hours under Argon.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Flash column chromatography is required.

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your substrate.

Workflow Start Start: 4-Chloroquinoline + Nucleophile CheckNu Identify Nucleophile Type Start->CheckNu Aliphatic Aliphatic Amine (Primary/Secondary) CheckNu->Aliphatic Aromatic Aromatic Amine (Aniline) CheckNu->Aromatic Oxygen Oxygen Nucleophile (Alkoxide/Phenol) CheckNu->Oxygen ProtA Protocol A: Thermal (No Acid, 120°C) Aliphatic->ProtA Standard ProtB Protocol B: Acid Catalyzed (EtOH, Reflux, HCl) Aromatic->ProtB Electron Rich/Neutral ProtC Protocol C: Buchwald-Hartwig (Pd-Cat, NaOtBu) Aromatic->ProtC Electron Poor / Hindered ProtD Protocol D: Williamson Ether (NaH/DMF or Phase Transfer) Oxygen->ProtD

Figure 2: Experimental decision tree for protocol selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.Switch to Protocol C (Pd-catalysis) or increase temp to 160°C in a sealed vessel using microwave irradiation.
Formation of 4-Quinolone (Hydrolysis) Moisture present in solvent or reagents.Dry solvents over molecular sieves. Ensure system is under inert atmosphere (

).
Sticky/Tar Products Polymerization or decomposition at high T.Lower temperature and extend time. Use Protocol B (Acid) which operates at lower temp (80°C).
Incomplete Reaction (Anilines) Reversible equilibrium.Use the "Surrey Method": Melt the aniline and chloroquinoline together with phenol (as solvent) at 100°C. Phenol promotes the proton transfer.

Safety & Hazard Information

  • 4-Chloroquinolines: Potent skin and eye irritants. Some derivatives are sensitizers. Handle in a fume hood.

  • Acids/Bases: Conc. HCl and NaOtBu are corrosive.

  • Waste: Palladium waste must be segregated. Chlorinated solvents (DCM) must be disposed of in halogenated waste streams.

References

  • General

    
     Mechanism:  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
    
  • Surrey Method (Acid Catalysis): Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society.[5] Link

  • Buchwald-Hartwig on Quinolines: Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research. Link

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Review of 4-Aminoquinoline Synthesis: Beilstein Journal of Organic Chemistry. (2018). Recent advances in the synthesis of 4-aminoquinolines. Link

Sources

Method

Application Note: Chemoselective Reduction of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Executive Summary This guide details the protocol for the chemoselective reduction of the nitro group ( ) to an amine ( ) on Ethyl 4-chloro-7-nitroquinoline-2-carboxylate . The Challenge: The primary synthetic risk is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of the nitro group (


) to an amine (

) on Ethyl 4-chloro-7-nitroquinoline-2-carboxylate .

The Challenge: The primary synthetic risk is the unintended hydrogenolysis (de-halogenation) of the C4-chlorine atom. The C4-chloro substituent on a quinoline ring is electronically activated (vinylogous to an imidoyl chloride), making it significantly more labile than standard aryl chlorides. Standard catalytic hydrogenation (e.g.,


) will frequently result in the formation of the des-chloro byproduct, rendering the scaffold useless for subsequent 

functionalization.

The Solution: This guide prioritizes Dissolving Metal Reductions (specifically Iron/Ammonium Chloride) as the gold standard for high-fidelity chemoselectivity.

Strategic Analysis: The Chemoselectivity Paradox

The substrate contains three reactive centers relevant to reduction:

  • 7-Nitro group: The target for reduction (

    
    ).
    
  • 4-Chloro group: Susceptible to hydrogenolysis (removal) under catalytic conditions.

  • 2-Carboxylate (Ester): Susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (

    
    ).
    
Reaction Pathways[1][2][3][4]

ReactionPathways Substrate Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Target TARGET: 7-Amino Derivative (Cl retained) Substrate->Target Fe / NH4Cl (Chemoselective) Byproduct1 CRITICAL IMPURITY: Des-chloro Analog Substrate->Byproduct1 H2 / Pd/C (Over-reduction) Byproduct2 Hydrolysis Product (Carboxylic Acid) Substrate->Byproduct2 Strong Acid/Base (Hydrolysis)

Figure 1: Reaction pathways highlighting the chemoselectivity required to retain the C4-chlorine atom.

Recommended Protocol: Iron-Mediated Reduction (Fe/ )[5]

This method is designated as Method A due to its operational simplicity, mild conditions (neutral pH), and superior tolerance for activated halides.

Mechanistic Insight

The reaction proceeds via a single-electron transfer (SET) mechanism on the surface of the iron metal. Ammonium chloride acts as a mild electrolyte and proton source, preventing the reaction mixture from becoming strongly basic (which would hydrolyze the ester) or acidic (which could solubilize the iron and complicate workup).

Materials Table
ReagentEquiv.[1][2]RoleNotes
Substrate 1.0ReactantEthyl 4-chloro-7-nitroquinoline-2-carboxylate
Iron Powder 5.0ReductantUse -325 mesh for best surface area.

5.0ElectrolyteSaturated aqueous solution or solid.[3]
Ethanol/Water 4:1 v/vSolventEthanol solubilizes organic; Water dissolves salts.
Celite® 545 N/AFilter AidEssential for removing iron sludge.
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the Substrate (1.0 equiv) in Ethanol (

    
    ).
    
  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) dissolved in minimal Water  (
    
    
    
    ).
  • Addition: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: The iron should be grey/black. If rust-colored (oxidized), the reaction will stall.

  • Reaction: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
    • Monitoring: Check by TLC or LC-MS after 1 hour. The starting material (nitro) is usually less polar; the product (amine) will be more polar and often fluorescent under UV.

    • Duration: Typically 1–3 hours.

  • Hot Filtration (Critical): While the reaction is still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.

    • Wash: Rinse the Celite pad copiously with hot ethanol or ethyl acetate to recover adsorbed product.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate .

    • Wash with Water (

      
      ) and Brine  (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough (

    
    ) for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc).
    

Alternative Protocol: Stannous Chloride ( )[2][9]

Use this method if the Iron method fails to drive to completion or if the specific batch of Iron is inactive. This method is homogeneous but requires careful pH management during workup to avoid emulsions.

Materials
  • Reagent: Stannous Chloride Dihydrate (

    
    ) - 5.0 equiv.
    
  • Solvent: Ethanol (absolute).

  • Workup Base:

    
    
    
    
    
    or Saturated
    
    
    .
Procedure
  • Dissolve Substrate in Ethanol.[4]

  • Add

    
     portion-wise.
    
  • Heat to

    
     for 2–4 hours.
    
  • Workup (The "Emulsion Killer" Method):

    • Cool to room temperature.[5][6][1][3][4]

    • Slowly adjust pH to 8–9 using aqueous base. Do not simply extract.

    • The tin salts will precipitate as a thick white solid.

    • Add Celite and filter the suspension before attempting phase separation.[3]

    • Extract the filtrate with Ethyl Acetate.[7][3][4][8]

Analytical Validation (QC)

How to verify the success of the reduction and the integrity of the chloride:

Proton NMR ( )[5]
  • Shift Diagnosis: The protons ortho to the nitro group (H-6 and H-8) will shift upfield (lower ppm) significantly upon reduction to the amine due to the change from electron-withdrawing (

    
    ) to electron-donating (
    
    
    
    ).
  • Chloride Integrity: Ensure the integration of the aromatic region remains consistent. Loss of Cl usually results in the appearance of a new singlet or doublet in the aromatic region (H-4).

LC-MS[10]
  • Mass Shift: Target Mass =

    
     (Loss of 
    
    
    
    , gain of
    
    
    ).
    • Formula:

      
      .
      
    • 
      .
      
  • Isotope Pattern: The product MUST retain the characteristic Chlorine isotope pattern (

    
     and 
    
    
    
    in a 3:1 ratio). If the
    
    
    peak disappears, you have dechlorinated the product.

Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Fe/NH4Cl) Filter Hot Filtration (Celite) Remove Fe sludge Start->Filter Conc Concentrate Filtrate Remove EtOH Filter->Conc Partition Partition: EtOAc / Water Conc->Partition Check Check Aqueous pH Partition->Check Acidic pH < 7 (Risk: Salt formation) Check->Acidic If Acidic Neutral pH ~ 7-8 (Ideal) Check->Neutral If Neutral Adjust Adjust with sat. NaHCO3 Acidic->Adjust Extract Separate Organic Layer Dry & Concentrate Neutral->Extract Adjust->Partition

Figure 2: Workup decision tree to ensure maximum recovery of the amine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalled (<50% conv) Oxidized Iron surface.Add 1–2 drops of conc. HCl to "etch" the iron, or use fresh iron powder.
Product is stuck in aqueous layer Amine formed a salt.Ensure aqueous layer pH is basic (

) to keep amine free-based.
Loss of Chlorine (M-34 observed) Reaction too harsh.Do NOT use

or Hydrogenation. Switch to

at lower temp (

).
Thick Emulsion during workup Metal hydroxides.Filter through Celite before separation.[3] Use Brine to break emulsion.

References

  • Selectivity of Iron Reduction

    • Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[9] Synthetic Communications, vol. 37, no.[9] 16, 2007, pp. 2777-2786. Link

  • General Nitro Reduction Reviews

    • "Reduction of Nitro Compounds."[7][6][2][4][8][9][10][11][12][13] Organic Chemistry Portal. Link

  • Stannous Chloride Protocols

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842. Link

  • Quinoline Chemistry Context

    • "Synthesis of 4-Aminoquinoline Derivatives." Common Organic Chemistry. Link

Sources

Application

The Versatile Scaffolding of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate for Advanced Heterocyclic Synthesis

Introduction: Unlocking Complexity from a Pre-functionalized Core In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure whose der...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complexity from a Pre-functionalized Core

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have led to a multitude of therapeutic agents and functional materials.[1][2] Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a particularly valuable building block within this family. Its strategic pre-functionalization—featuring a reactive chlorine atom at the 4-position, an electron-withdrawing nitro group at the 7-position, and an ester moiety at the 2-position—offers a hierarchical platform for the orchestrated construction of complex heterocyclic systems. The electron-deficient nature of the quinoline ring, exacerbated by the nitro group, renders the C4-chloro substituent highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary gateway for molecular diversification.[3] This, combined with the potential for subsequent modifications of the nitro and ester groups, allows for the generation of a wide array of novel molecular architectures.

This technical guide provides an in-depth exploration of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate as a key intermediate in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its application, with a particular focus on the synthesis of pyrazolo[4,3-c]quinoline derivatives, a class of compounds with recognized anti-inflammatory potential.[4][5]

Core Reactivity Profile: A Triad of Synthetic Handles

The synthetic utility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is anchored in three distinct, yet potentially synergistic, reactive sites. Understanding the inherent reactivity of each site is paramount for designing logical and efficient synthetic routes.

  • C4-Position (The SNAr Hotspot): The chlorine atom at the 4-position is the most labile functionality. The combined electron-withdrawing effects of the quinoline nitrogen and the 7-nitro group significantly stabilize the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the SNAr reaction. This position readily reacts with a variety of nucleophiles, including amines, hydrazines, and thiols, to forge new carbon-nitrogen and carbon-sulfur bonds.[3]

  • C7-Nitro Group (A Precursor to Versatility): The nitro group serves as a powerful directing group and can be readily transformed into other functionalities. Most notably, its reduction to an amino group provides a nucleophilic handle that can be engaged in subsequent cyclization or derivatization reactions. A variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation, can be employed for this transformation.[6]

  • C2-Ester Group (A Modifiable Linker): The ethyl ester at the 2-position offers another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or participate in other condensation reactions. Alternatively, it can be reduced to a primary alcohol.

The strategic manipulation of these three sites allows for a combinatorial approach to the synthesis of diverse heterocyclic libraries.

Application Focus: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

A prime example of the utility of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is in the synthesis of pyrazolo[4,3-c]quinolines. These fused heterocyclic systems are of significant interest due to their biological activities, including their potential as anti-inflammatory agents.[4][7] The synthesis leverages the reactivity of the C4-chloro position in a tandem SNAr-cyclization sequence.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of a hydrazine derivative on the electron-deficient C4 carbon of the quinoline core. This is followed by the displacement of the chloride leaving group. The resulting hydrazinylquinoline intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon of the ester at the C2 position. Subsequent dehydration leads to the formation of the aromatic pyrazole ring, yielding the stable pyrazolo[4,3-c]quinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-nitro-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate

This protocol details the synthesis of a key pyrazolo[4,3-c]quinoline intermediate through the reaction of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate with phenylhydrazine.

Materials:

  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

  • Phenylhydrazine

  • Anhydrous Ethanol

  • Triethylamine (TEA)

  • Glacial Acetic Acid

Procedure:

  • To a solution of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (1.0 eq) in anhydrous ethanol, add phenylhydrazine (1.1 eq) and triethylamine (1.2 eq).

  • The reaction mixture is heated to reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then dissolved in a minimal amount of glacial acetic acid and heated at 100 °C for 2 hours to ensure complete cyclization.

  • The mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield Ethyl 7-nitro-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate as a solid.

Data Presentation: Representative Reaction Parameters and Yields

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-chloro-7-nitroquinoline-2-carboxylatePhenylhydrazineEthanol/Acetic AcidReflux/1004-6 / 2~85
Ethyl 4-chloro-7-nitroquinoline-2-carboxylate4-MethoxyphenylhydrazineEthanol/Acetic AcidReflux/1004-6 / 2~82
Ethyl 4-chloro-7-nitroquinoline-2-carboxylate4-ChlorophenylhydrazineEthanol/Acetic AcidReflux/1004-6 / 2~88

Yields are approximate and may vary based on reaction scale and purification efficiency.

Protocol 2: Reduction of the Nitro Group to Synthesize Ethyl 7-amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate

This protocol describes the selective reduction of the nitro group on the pyrazolo[4,3-c]quinoline core.

Materials:

  • Ethyl 7-nitro-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • A mixture of Ethyl 7-nitro-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol is heated to reflux for 3-5 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • The resulting suspension is filtered through a pad of celite to remove tin salts.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give Ethyl 7-amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate.

Protocol 3: Hydrolysis of the Ester to 7-Amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylic Acid

This protocol outlines the final step to obtain the carboxylic acid derivative, which is often a key moiety for biological activity.

Materials:

  • Ethyl 7-amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of Ethyl 7-amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylate (1.0 eq) in a mixture of THF and water, add LiOH (2.0-3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 7-Amino-1-phenyl-1H-pyrazolo[4,3-c]quinoline-3-carboxylic acid.

Visualization of Synthetic Pathways

Synthetic_Pathway A Ethyl 4-chloro-7-nitro- quinoline-2-carboxylate B Ethyl 7-nitro-1-aryl-1H- pyrazolo[4,3-c]quinoline- 3-carboxylate A->B  Arylhydrazine, TEA, EtOH, Reflux;  then Acetic Acid, 100°C C Ethyl 7-amino-1-aryl-1H- pyrazolo[4,3-c]quinoline- 3-carboxylate B->C  SnCl2·2H2O, EtOH, Reflux D 7-Amino-1-aryl-1H- pyrazolo[4,3-c]quinoline- 3-carboxylic Acid C->D  LiOH, THF/H2O, RT

Caption: Synthetic route to 7-amino-1-aryl-1H-pyrazolo[4,3-c]quinoline-3-carboxylic acids.

Conclusion and Future Outlook

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate has demonstrated its significant value as a versatile and highly functionalized building block for the synthesis of complex heterocyclic compounds. The protocols detailed herein for the preparation of pyrazolo[4,3-c]quinoline derivatives showcase a logical and efficient synthetic strategy that leverages the inherent reactivity of this starting material. The ability to sequentially modify the three key functional groups opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. Future work in this area will undoubtedly explore a broader range of nucleophiles in the initial SNAr reaction and investigate alternative transformations of the nitro and ester groups to further expand the diversity of accessible heterocyclic scaffolds.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. (2008). Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed. (2018). Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. ResearchGate. (2018). Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. (2018). Available at: [Link]

Sources

Method

Mastering the Synthesis of 4-Arylquinolines: An Application Guide to the Suzuki-Miyaura Coupling with 4-Chloroquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Arylquinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Arylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of an aryl group at the 4-position of the quinoline ring system can significantly modulate these properties, making the development of efficient and versatile synthetic routes to 4-arylquinolines a critical endeavor in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable pathway to these valuable compounds.[1][2] This guide provides an in-depth exploration of the experimental procedure for the Suzuki coupling of 4-chloroquinolines, offering field-proven insights and detailed protocols to empower researchers in this vital area of synthetic chemistry.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki and his colleagues in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] The reaction has become a staple in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-chloroquinoline) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[3] Aryl chlorides, like 4-chloroquinolines, are often the most challenging substrates due to the strength of the C-Cl bond, necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate this step.[4][5][6]

  • Transmetalation: In this step, the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the 4-arylquinoline product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArylHalide Ar-X (4-Chloroquinoline) ArylHalide->OxAdd BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]⁻ Base Base Base->BoronicAcid Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Protocol

Core Components and Their Rationale

A successful Suzuki coupling with 4-chloroquinolines hinges on the careful selection of several key components:

ComponentRole & RationaleRecommended Options for 4-Chloroquinolines
Palladium Catalyst The heart of the reaction, facilitating the C-C bond formation. For challenging substrates like 4-chloroquinolines, catalysts with bulky, electron-rich ligands are essential to promote the difficult oxidative addition step.Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.[7][8]
Boronic Acid/Ester The source of the aryl group to be coupled. The purity of the boronic acid is critical, as impurities can inhibit the catalyst. Boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation.A wide variety of aryl and heteroaryl boronic acids are commercially available. Consider using pinacol esters for sensitive substrates.
Base Activates the boronic acid for transmetalation. The choice of base can influence reaction rate, yield, and side reactions. The strength and solubility of the base are key considerations.K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine (TEA). The choice often depends on the solvent and the functional groups present on the substrates.
Solvent Solubilizes the reactants and facilitates the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. The choice of solvent can also influence the reaction kinetics.[9][10][11]Dioxane/H₂O, Toluene/H₂O, DMF, or THF/H₂O.[12]
Inert Atmosphere The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).High-purity Nitrogen or Argon.
Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for specific 4-chloroquinoline and boronic acid derivatives. Optimization may be required for each unique substrate combination.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Degassed deionized water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup and Degassing:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add the 4-chloroquinoline derivative, arylboronic acid, palladium catalyst, and base.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. This is a critical step to prevent catalyst degradation.[13][14]

    • Alternatively, the solvent can be degassed by bubbling an inert gas through it for 30-60 minutes prior to addition. Freeze-pump-thaw is another effective degassing method for more sensitive reactions.[15]

  • Solvent Addition:

    • Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) to the flask.

    • In a separate container, dissolve the base in degassed deionized water and add this solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the progress of the reaction by TLC. To do this, carefully withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.[16][17]

Experimental_Workflow A 1. Reagent Addition (4-Chloroquinoline, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Organic Solvent & Aqueous Base) B->C D 4. Heating & Stirring (80-110 °C) C->D E 5. Reaction Monitoring (TLC) D->E Periodically E->D Incomplete F 6. Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography or Recrystallization) F->G H Pure 4-Arylquinoline G->H

Caption: A streamlined workflow for the Suzuki coupling of 4-chloroquinolines.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Here are some common problems and their potential solutions:

IssuePotential Cause(s)Troubleshooting Strategy
Low or No Conversion - Inactive catalyst (due to oxygen exposure).- Poor quality boronic acid.- Inappropriate base or solvent.- Insufficient temperature.- Ensure thorough degassing of the reaction mixture and solvents.- Use fresh, high-purity boronic acid or a more stable boronic ester.- Screen different bases and solvent systems.- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen.- Catalyst decomposition.- Improve degassing techniques.- Use a pre-catalyst that readily forms the active Pd(0) species.
Dehalogenation of 4-Chloroquinoline - Presence of a hydride source.- Certain bases or solvents can promote this side reaction.- Screen different bases.- Ensure anhydrous conditions if appropriate for the protocol.
Protodeboronation - Decomposition of the boronic acid, especially with heteroaryl boronic acids.- Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.- Minimize the presence of water in non-aqueous systems.
Difficult Purification - Co-elution of product with byproducts.- Product instability on silica gel.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.- Deactivate silica gel with a small amount of triethylamine in the eluent if the product is basic.

Conclusion: A Versatile Tool for Modern Synthesis

The Suzuki-Miyaura cross-coupling of 4-chloroquinolines is a testament to the power and versatility of modern synthetic organic chemistry. By understanding the underlying mechanism and carefully selecting and optimizing the reaction components, researchers can efficiently access a diverse range of 4-arylquinolines. This guide provides a solid foundation for both newcomers and experienced chemists to successfully implement this crucial transformation in their research and development endeavors, ultimately accelerating the discovery of new medicines and materials.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
  • Sciforum. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • National Center for Biotechnology Information. (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • Academia.edu. (n.d.). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros.
  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Sci-Hub. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • BenchChem. (2025).
  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • YouTube. (2021, February 9).
  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
  • Google Patents. (n.d.).
  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • University of Rochester Department of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • JoVE. (2025, June 19).
  • Wiley. (n.d.).
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?
  • Biotage. (2023, February 10).
  • ResearchGate. (n.d.).

Sources

Application

Large-scale synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Application Note: Large-Scale Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Executive Summary This Application Note details a robust, scalable protocol for the synthesis of Ethyl 4-chloro-7-nitroquinoline-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS 1447608-14-1). This scaffold is a critical intermediate in the development of antagonists for the glycine site of the NMDA receptor and other kinase inhibitors.

Unlike the common Gould-Jacobs reaction (which yields the 3-carboxylate), this protocol utilizes a modified Conrad-Limpach approach to secure the ester at the 2-position. The workflow addresses the two primary challenges in this synthesis:

  • Regioselectivity: Efficient separation of the 7-nitro isomer from the 5-nitro byproduct formed during cyclization.

  • Process Safety: Controlled large-scale chlorination using phosphorus oxychloride (

    
    ) to mitigate latent exothermic events.
    

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The core strategy relies on the condensation of 3-nitroaniline with diethyl oxalacetate, followed by high-temperature cyclization.

Reaction Pathway:

  • Condensation: 3-Nitroaniline + Diethyl oxalacetate

    
     Enamine intermediate.
    
  • Cyclization: Thermal ring closure (Dowtherm A)

    
     Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate (mixture with 5-nitro isomer).
    
  • Functionalization: Deoxychlorination via

    
    
    
    
    
    Target Molecule.
Workflow Diagram

SynthesisWorkflow Start 3-Nitroaniline (Starting Material) Intermediate Enamine Intermediate Start->Intermediate Condensation (Cat. HCl, EtOH) Reagent1 Diethyl Oxalacetate Reagent1->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization - EtOH IsomerMix Mixture: 5-Nitro & 7-Nitro Isomers Cyclization->IsomerMix Separation Fractional Crystallization (Acetic Acid) IsomerMix->Separation Precursor Ethyl 4-hydroxy-7-nitro- quinoline-2-carboxylate Separation->Precursor Target Isomer Isolated Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination Target Ethyl 4-chloro-7-nitro- quinoline-2-carboxylate Chlorination->Target Yield: ~85%

Figure 1: Step-wise synthetic workflow for the target quinoline-2-carboxylate.

Detailed Experimental Protocols

Phase 1: Condensation and Cyclization

Objective: Synthesis of the 4-hydroxy quinoline core.[1][2][3] Challenge: The starting material, 3-nitroaniline, is asymmetric, leading to both 5-nitro and 7-nitro isomers upon cyclization.

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Diethyl oxalacetate (1.1 eq) (Sodium salt, acidified in situ or free ester)

  • Ethanol (Solvent)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) for cyclization.

Protocol:

  • Enamine Formation:

    • In a reactor equipped with a Dean-Stark trap, dissolve 3-nitroaniline (138 g, 1.0 mol) in Ethanol (1.5 L).

    • Add Diethyl oxalacetate (207 g, 1.1 mol) and a catalytic amount of concentrated HCl (1 mL).

    • Reflux for 4–6 hours until water evolution ceases.

    • Concentrate the solution under vacuum to yield the crude enamine oil. Note: Do not purify; proceed directly to cyclization.

  • Thermal Cyclization:

    • Heat Dowtherm A (1.0 L) to 250°C in a separate vessel.

    • Add the crude enamine dropwise to the boiling solvent. Caution: Rapid ethanol evolution will occur.

    • Maintain temperature at 245–255°C for 30–60 minutes.

    • Cool the mixture to room temperature. The product (mixture of isomers) will precipitate.[4]

    • Filter the solid and wash with hexane to remove Dowtherm A.

Phase 2: Isomer Separation (Critical Step)

Rationale: The 7-nitro isomer is typically less soluble in glacial acetic acid than the 5-nitro isomer.

  • Suspend the crude solid mixture in boiling Glacial Acetic Acid (10 mL per gram of solid).

  • Reflux for 30 minutes to ensure partial dissolution.

  • Filter the mixture hot (approx. 80°C).

    • Retentate (Solid): Enriched 7-nitro isomer (Target).

    • Filtrate (Liquid): Contains primarily 5-nitro isomer.

  • Recrystallize the retentate once more from DMF/Ethanol if purity is <95% by HPLC.

  • Validation: Verify regiochemistry via

    
    H NMR. The 7-nitro isomer shows a characteristic doublet for the C8 proton with meta-coupling (
    
    
    
    Hz) and a doublet for C5 (
    
    
    Hz).
Phase 3: Large-Scale Chlorination

Objective: Conversion of the 4-hydroxy group to 4-chloro. Safety: Large-scale quenching of


 is hazardous.

Reagents:

  • Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate (dried precursor)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq)
    
  • Optional: Toluene (as co-solvent to reduce

    
     volume)
    

Protocol:

  • Place the dried precursor (50 g, 0.19 mol) in a round-bottom flask.

  • Add

    
     (90 mL, approx. 5 eq). Note: For larger scales (>1kg), use 1.5 eq of 
    
    
    
    in Toluene to improve thermal management.
  • Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting material spot (

    
    ) disappears and product (
    
    
    
    ) appears.
  • Quenching (The "Drowning" Method):

    • Prepare a slurry of crushed ice and water (500 g) in a large beaker.

    • Pour the hot reaction mixture slowly onto the ice with vigorous stirring. Do not add water to the reaction flask.

    • Maintain temperature <20°C during quenching.[5]

  • Isolation:

    • Neutralize the aqueous suspension with solid

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Ethyl Acetate (

      
       mL) OR filter the precipitated solid directly (preferred for large scale).
      
    • Wash the solid with cold water and dry in a vacuum oven at 45°C.

Process Data & Specifications

Physical Properties
PropertyValueNotes
Appearance Pale yellow to beige solidDarkens upon light exposure
Molecular Weight 280.66 g/mol Formula:

Melting Point 152–155°CSharp melting point indicates high purity
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
Yield & Stoichiometry
StepReagentEqYield (Typical)
1 3-Nitroaniline1.0N/A (Telescoped)
2 Diethyl Oxalacetate1.165-70% (Isomer mix)
3 Separation-40-45% (of 7-nitro)
4

5.085-90%
Total Overall Process -~25-30%

Safety & Troubleshooting (Self-Validating Systems)

  • POCl3 Quenching: The most common failure mode is a runaway exotherm during quenching.

    • Validation: Always measure the internal temperature of the quench tank. If temp rises >5°C/min, stop addition immediately.

  • Isomer Purity:

    • Validation: Use thin-layer chromatography (TLC) on the "Hot Filter" retentate. If a lower spot (5-nitro) persists, repeat the acetic acid boil-up.

  • Moisture Sensitivity:

    • 
       reacts violently with water. Ensure all glassware for Phase 3 is oven-dried.
      

References

  • Conrad-Limpach Synthesis Review

    • Chemistry of 4-Hydroxyquinolines. Reitsema, R. H. Chemical Reviews, 1948, 43(1), 43–68. Link

  • Chlorination Safety

    • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. Wang, H., et al. Molecules, 2012, 17(4), 4533–4544. Link

  • Regioselectivity in Quinoline Synthesis

    • The synthesis of 5- and 7-nitroquinoline derivatives.[6] Bradford, L., et al. Journal of the Chemical Society, 1947, 437-445. Link

  • Target Molecule Data

    • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Product Page. BLD Pharm.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Synthesis

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low after scaling up from a 10g to a 100g scale. What are the most likely causes?

A1: Low yield upon scale-up is a common issue stemming from several factors that are less pronounced at the lab scale. The primary culprits are typically related to mass and heat transfer.

  • Inefficient Heat Transfer during Cyclization: The key cyclization step to form the 4-hydroxyquinoline intermediate is a high-temperature thermal reaction (often >240 °C).[1] On a small scale, a heating mantle can provide adequate heat. On a larger scale, uneven heating can lead to localized charring and decomposition, while insufficient heating results in an incomplete reaction. The use of a high-boiling solvent like Dowtherm A and a mechanically stirred reaction vessel is crucial for maintaining a consistent temperature throughout the reaction mixture.[2]

  • Exotherm during Chlorination Quench: The chlorination step using phosphorus oxychloride (POCl₃) is highly reactive. When scaling up, quenching the excess POCl₃ with water or ice is a violently exothermic process that can lead to product degradation or loss of material if not controlled. A slow, controlled reverse quench (adding the reaction mixture to a large volume of ice/water with vigorous stirring) is essential.

  • Precipitation and Isolation Losses: The product and intermediates are crystalline solids. On a larger scale, ensuring complete precipitation from solution and efficient transfer from the reactor to the filtration apparatus can lead to significant mechanical losses. Ensure adequate cooling time for crystallization and use solvent washes to aid in the complete transfer of solids.

Q2: The color of my final product is dark brown/black instead of the expected pale yellow/off-white. How can I improve the color?

A2: A dark product color is almost always indicative of impurities, typically from decomposition or tar formation during the high-temperature cyclization step.[3]

  • Cause: The Gould-Jacobs reaction, which forms the quinoline core, involves a thermal intramolecular cyclization at very high temperatures.[1][4] If the temperature is not uniform or exceeds the stability threshold of the intermediate, polymerization and degradation occur, leading to colored, tarry byproducts.[3]

  • Prevention:

    • Strict Temperature Control: Use a high-boiling, inert solvent (e.g., Dowtherm A) and a reactor with good agitation to ensure even heat distribution.[2] Avoid "hot spots."

    • Inert Atmosphere: Running the cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative degradation of the aniline intermediate at high temperatures.

  • Remediation:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., Ethyl Acetate, DCM) and treating it with activated charcoal can effectively remove many colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system is the most effective way to purify the final product and improve its color.

Q3: I am seeing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid. How do I prevent this?

A3: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This typically occurs during the workup of the chlorination step.

  • Cause: After chlorination with POCl₃, the workup often involves neutralizing the acidic mixture. If the pH becomes too high (basic) or if the product is held in a strongly acidic aqueous solution for an extended period, the ester can hydrolyze to the corresponding carboxylic acid.

  • Prevention:

    • Controlled Neutralization: When neutralizing the acidic workup solution, maintain the pH in the neutral to slightly acidic range (pH 5-7). Avoid strongly basic conditions.

    • Minimize Contact Time: Process the aqueous workup and extraction steps as quickly as possible to reduce the time the ester is exposed to aqueous acid or base.

    • Temperature Control: Perform the neutralization and extractions at a lower temperature (e.g., 0-10 °C) to slow down the rate of hydrolysis.

Troubleshooting Guide: Step-by-Step

This section provides detailed troubleshooting for specific stages of the synthesis.

Overall Synthetic Workflow

The synthesis of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate typically proceeds via a Gould-Jacobs reaction pathway.

SynthesisWorkflow A 3-Nitroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Anilidomethylenemalonate Intermediate A->B Condensation (Ethanol, Reflux) C Ethyl 4-hydroxy-7-nitro- quinoline-2-carboxylate B->C Thermal Cyclization (Dowtherm A, ~250°C) D Ethyl 4-chloro-7-nitro- quinoline-2-carboxylate C->D Chlorination (POCl₃, Reflux)

Figure 1: General synthetic workflow for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.
Stage 1: Thermal Cyclization

Problem: The reaction has stalled, and TLC analysis shows a large amount of the anilidomethylenemalonate intermediate remaining even after prolonged heating.

  • Causality: The thermal cyclization step has a high activation energy and requires a temperature of approximately 250 °C to proceed efficiently.[1] Insufficient temperature is the most common reason for an incomplete reaction.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your reactor's internal temperature is reaching and maintaining the target of ~250 °C. Use a calibrated thermocouple placed directly in the reaction mixture. Do not rely on the external heating mantle's setpoint.

    • Improve Heat Transfer: For scales larger than 20-50g, a mechanically stirred flask within a heating mantle or an oil bath is necessary for even heating. For pilot-scale, a jacketed glass reactor is standard.

    • Solvent Choice: The reaction is often performed in a high-boiling solvent like Dowtherm A to facilitate heat transfer and prevent localized overheating.[2] Running the reaction neat is possible on a small scale but becomes difficult to control when scaled up.

ParameterLab Scale (10g)Scale-Up Consideration (100g+)
Heating Method Heating MantleJacketed Reactor or large Oil Bath with Mechanical Stirring
Solvent Dowtherm A or NeatDowtherm A is strongly recommended for temperature control.
Temperature 240-250 °C240-250 °C (Internal). Precise control is critical.
Reaction Time 1-2 hours1-3 hours. Monitor by TLC/HPLC until starting material is consumed.
Table 1: Comparison of Cyclization Conditions for Lab vs. Scale-Up.
Stage 2: Chlorination

Problem: The chlorination reaction is incomplete, resulting in a mixture of the desired 4-chloro product and the 4-hydroxy starting material.

  • Causality: The conversion of the 4-hydroxy group to a 4-chloro group with POCl₃ requires the substrate to be fully soluble and accessible to the reagent. Any residual moisture can decompose the POCl₃, reducing its effectiveness.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: The 4-hydroxyquinoline intermediate must be thoroughly dried before this step. Water reacts with POCl₃, consuming the reagent and generating HCl and phosphoric acid.

    • Reagent Stoichiometry: On a larger scale, it is common to use a larger excess of POCl₃, which can also act as the solvent. A typical range is 5-10 equivalents or using it as the solvent entirely.

    • Reaction Temperature and Time: The reaction is typically run at the reflux temperature of POCl₃ (~105 °C). Ensure the reaction is held at this temperature for a sufficient duration (typically 2-4 hours). Monitor the reaction's progress via TLC or HPLC by quenching a small aliquot.

TroubleshootingYield cluster_causes Potential Causes cluster_actions Recommended Actions Start Low Overall Yield Cause1 Incomplete Cyclization Start->Cause1 Cause2 Poor Chlorination Start->Cause2 Cause3 Purification Losses Start->Cause3 Action1 Verify internal temp >240°C. Improve agitation. Cause1->Action1 Action2 Use excess POCl₃. Ensure anhydrous conditions. Cause2->Action2 Action3 Optimize recrystallization solvent. Use filter-aids for tarry solids. Cause3->Action3

Figure 2: Decision tree for troubleshooting low yield issues.
Stage 3: Workup and Purification

Problem: The crude product "oils out" during recrystallization and fails to form a filterable solid.

  • Causality: "Oiling out" occurs when a solid melts in the recrystallization solvent or when its solubility is too high at the cooling temperature, causing it to separate as a liquid phase instead of crystallizing. This is often due to the presence of impurities that depress the melting point of the mixture.

  • Troubleshooting Protocol:

    • Solvent System Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) and solvent mixtures (e.g., Ethanol/Water, Toluene/Heptane).

    • Remove Tarry Impurities First: If the crude product is very impure, especially with tar, it may resist crystallization. First, dissolve the crude material in a solvent like Dichloromethane (DCM), treat with activated charcoal to bind colored impurities, filter through a pad of Celite® to remove the charcoal and fine particulates, and then concentrate the filtrate to obtain a cleaner solid for recrystallization.

    • Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate or oil out too quickly, trapping impurities.

    • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

Safety Considerations for Scale-Up
  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process is extremely exothermic and releases HCl gas. Ensure the quenching vessel is large enough and has efficient cooling and stirring.

  • High-Temperature Reactions: The cyclization step requires very high temperatures. Use appropriate heating equipment and ensure there are no flammable solvents nearby. Be aware of the autoignition temperatures of materials used.

  • Nitro Aromatic Compounds: The product is a nitroaromatic compound. These compounds should be handled with care as they can be toxic and are often skin irritants.[5] Avoid inhalation of dust and skin contact.[5][6]

References
  • University of Kashmir. (n.d.). Preparation and Properties of Quinoline.
  • Google Patents. (CN106008336A). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety data sheet - Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.
  • Reyes-López, V., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. PMC - NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Welcome to the technical support center for the purification of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1] The purity of this compound is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. Commercial suppliers often provide this compound with a purity of around 95-98%.[2][3] However, for many applications, a higher degree of purity is required.

What are the likely impurities in my sample of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate?

The impurities in your sample will largely depend on the synthetic route used to prepare the compound. Common synthetic pathways for quinoline derivatives include the Skraup synthesis, Doebner-von Miller reaction, and Gould-Jacobs reaction.[4] Impurities can arise from starting materials, side reactions, or incomplete reactions.

Common Impurities May Include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the nitration step are a common issue in the synthesis of nitroaromatic compounds.[5][6][7]

  • Hydrolysis Products: The ester group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Over-chlorinated or Under-chlorinated Species: If a chlorination step is involved, byproducts with different degrees of chlorination might be present.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

II. Purification Strategies: A Troubleshooting Guide

Achieving high purity often requires a multi-step approach. Below are common purification techniques with troubleshooting tips tailored for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Q1: My initial purification by recrystallization is not improving the purity significantly. What should I do?

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent.

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, acetone, and mixtures thereof.[8] Sometimes a binary solvent system (e.g., ethanol/water, acetone/hexane) can provide the optimal solubility profile.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • Charcoal Treatment: If your product has colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb them.[9]

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemObservations
EthanolGood solubility when hot, moderate solubility when cold.
MethanolSimilar to ethanol, may offer slightly different selectivity.
AcetoneHigh solubility, may require an anti-solvent for precipitation.
Dichloromethane/HexaneGood for less polar impurities.
Ethyl Acetate/HexaneAnother good option for a binary solvent system.
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after recrystallization. What's the next step?

If recrystallization is insufficient, column chromatography is the next logical step for separating compounds with different polarities.[5][10]

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10] Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel (60-120 or 100-200 mesh) is a standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent) Selection:

    • Start by developing a suitable solvent system using TLC. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[11]

    • Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.

    • A common eluent system for quinoline derivatives is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Column Packing:

    • Properly packing the column is crucial for good separation. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred to avoid air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system and collect fractions.

    • Monitor the separation by TLC to identify the fractions containing your pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Product (Ethyl 4-chloro-7-nitroquinoline-2-carboxylate + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization TLC1 TLC Analysis Recrystallization->TLC1 Check Purity Impurities1 Soluble Impurities Recrystallization->Impurities1 Removed in Mother Liquor ColumnChromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) TLC1->ColumnChromatography Purity < 99% PureProduct Pure Product TLC1->PureProduct Purity > 99% TLC2 TLC Analysis ColumnChromatography->TLC2 Monitor Fractions Impurities2 Separated Impurities ColumnChromatography->Impurities2 Eluted Separately TLC2->PureProduct Combine Pure Fractions

Caption: A typical workflow for the purification of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Q3: How can I remove acidic or basic impurities?

Liquid-liquid extraction is an effective method for removing acidic or basic impurities.

Causality: This technique relies on the differential solubility of the compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, acidic or basic impurities can be converted into their ionized forms, which are more soluble in the aqueous layer and can thus be separated from the neutral organic product.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolve the Crude Product: Dissolve your crude Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash with a Weak Base: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate acidic impurities, making them water-soluble.

  • Wash with a Weak Acid: To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The acid will protonate basic impurities, rendering them soluble in the aqueous phase.

  • Wash with Brine: After the acid and/or base washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then evaporate the solvent to obtain the purified product.

III. Purity Assessment

It is crucial to verify the purity of your final product.

How do I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A single sharp peak in the chromatogram indicates a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

IV. References

  • Google Patents. (n.d.). Quinoline compounds and process of making same. Retrieved from

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Doron Scientific. (2023). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • CDN Science. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline. Retrieved from

  • Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Retrieved from

  • Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in solution

Answering your request, here is a technical support center with troubleshooting guides and FAQs about . Technical Support Center: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate A Guide for Researchers on Solution Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about .

Technical Support Center: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

A Guide for Researchers on Solution Stability

Welcome to the technical support guide for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Understanding the stability of this molecule in solution is critical for obtaining reproducible results and ensuring the integrity of your experimental data. This guide provides in-depth answers to common stability-related issues, explains the underlying chemical principles, and offers validated protocols for troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, providing explanations for their cause and step-by-step solutions.

Question 1: "My solution of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is showing a new, more polar peak on my HPLC chromatogram over time. What is happening?"

Short Answer: You are likely observing hydrolysis of the ethyl ester group, a common issue in aqueous or protic solvents, especially under non-neutral pH conditions.

Detailed Explanation: The ethyl ester at the C2 position is susceptible to hydrolysis, a reaction where water attacks the carbonyl carbon, leading to the cleavage of the ester bond. This reaction is catalyzed by both acid and base.[1][2][3][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. The presence of excess water and an acidic environment will push the equilibrium towards the formation of the carboxylic acid and ethanol.[2][5]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion.[3][5] Hydroxide ions are strong nucleophiles that attack the ester, forming a carboxylate salt and ethanol. This is often faster and more complete than acid-catalyzed hydrolysis. A patent for a structurally similar compound explicitly uses sodium hydroxide for hydrolysis, highlighting the susceptibility of this functional group.[6]

The resulting product, 4-chloro-7-nitroquinoline-2-carboxylic acid, is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

Troubleshooting Protocol:

  • Confirm Hydrolysis:

    • Spike your aged sample with a suspected standard of the hydrolyzed acid product, if available. Co-elution of the new peak with the standard confirms its identity.

    • Alternatively, use LC-MS to determine the mass of the new peak. The molecular weight should correspond to the carboxylic acid derivative.

  • Mitigation Strategies:

    • pH Control: Maintain your solution pH between 4 and 6. Use buffered systems (e.g., acetate or phosphate buffers) that are free of nucleophilic species.

    • Solvent Choice: If your experiment allows, use aprotic solvents like DMSO, DMF, or acetonitrile for stock solutions. Minimize the amount of water in your final working solutions.

    • Temperature: Prepare solutions fresh and store them at low temperatures (2-8°C or -20°C for long-term storage) to slow the hydrolysis rate.[7]

Question 2: "I'm seeing multiple new peaks in my analysis, and the primary impurity does not match the mass of the hydrolyzed acid. What other degradation could be occurring?"

Short Answer: The 4-chloro substituent is a prime target for nucleophilic aromatic substitution (SNAr) by solvents or buffer components.

Detailed Explanation: The quinoline ring, particularly with the electron-withdrawing nitro group, activates the C4 position for nucleophilic attack.[8][9] The chlorine atom is an excellent leaving group. Common nucleophiles present in experimental setups can displace the chloride, leading to new derivatives.[10][11]

  • Potential Nucleophiles:

    • Water/Hydroxide: Can lead to the formation of Ethyl 4-hydroxy-7-nitroquinoline-2-carboxylate.

    • Alcohols (e.g., Methanol, Ethanol): Can result in the corresponding 4-alkoxy derivative.

    • Amine-based Buffers (e.g., Tris, HEPES): Can form 4-amino substituted quinolines.

This SNAr reaction is a well-documented transformation for 4-chloroquinolines and is a fundamental method for their derivatization.[8][12]

dot

Caption: Potential degradation pathways for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in solution.

Troubleshooting Protocol:

  • Identify the Nucleophile:

    • Use high-resolution mass spectrometry (LC-MS/MS) to identify the mass of the impurities. This will help deduce the identity of the attacking nucleophile (e.g., a mass increase of 1 corresponds to substitution by -OH after loss of HCl; an increase corresponding to the mass of your buffer molecule indicates buffer adduction).

  • Systematic Solvent/Buffer Exchange:

    • Prepare the compound in different buffer systems (e.g., switch from a Tris buffer to a phosphate buffer) and in various solvents (e.g., compare stability in methanol vs. acetonitrile).

    • Monitor the formation of the impurity peak by HPLC. If the peak does not form in a non-nucleophilic buffer/solvent system, you have identified the cause.

  • Preventive Measures:

    • Use non-nucleophilic solvents (DMSO, Acetonitrile, Dioxane) and buffers (Phosphate, MES) whenever possible.

    • If a nucleophilic solvent is required, prepare solutions immediately before use and keep them at low temperatures to minimize the reaction rate.

Question 3: "My solution turns a different color (e.g., yellow to orange/red) upon exposure to light. Is this a stability concern?"

Short Answer: Yes. The color change is likely due to the photodecomposition of the nitroaromatic group.

Detailed Explanation: Nitroaromatic compounds are known to be photosensitive.[13][14] Upon absorption of UV or even high-energy visible light, the nitro group can be excited, leading to a variety of reactions, including reduction to nitroso, hydroxylamino, or amino groups, or other complex rearrangements.[15][16][17] These resulting compounds often have different chromophores, leading to a visible color change. This degradation is a significant concern as it fundamentally alters the molecule's structure and likely its biological activity.

Troubleshooting Protocol:

  • Conduct a Photostability Study:

    • Prepare two identical solutions of the compound.

    • Wrap one vial completely in aluminum foil (the control) and expose the other to ambient laboratory light or a controlled light source.

    • Analyze both samples by HPLC-UV at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Compare the chromatograms. The appearance of new peaks or a decrease in the parent peak area in the light-exposed sample confirms photosensitivity.

  • Standard Laboratory Practice:

    • Always store stock solutions and working solutions in amber vials or vials wrapped in aluminum foil.

    • Minimize the exposure of your samples to direct light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate?

For maximum stability, stock solutions should be prepared in a dry, aprotic solvent and stored under controlled conditions.

Parameter Recommendation Rationale
Solvent Anhydrous DMSO or DMFMinimizes hydrolysis and SNAr with solvent.
Temperature -20°C or -80°CReduces rates of all potential degradation reactions.
Container Amber glass vial with a tight-fitting capProtects from light and prevents solvent evaporation/moisture entry.
Atmosphere Consider storing under an inert gas (Argon or Nitrogen)Displaces oxygen and moisture, further preserving the compound.

Q2: How can I set up a systematic stability study for this compound in my specific experimental buffer?

A forced degradation study is the standard approach to proactively identify potential stability issues.

dot

Caption: Experimental workflow for a forced degradation and stability assessment study.

Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution in an aprotic solvent. Dilute it into your aqueous experimental buffer to the final working concentration. This is your T=0 sample.

  • Stress Conditions: Aliquot the solution into separate vials for each stress condition.

Stress Condition Example Protocol Primary Degradation Pathway Targeted
Acidic Add HCl to a final concentration of 0.1 MEster Hydrolysis
Basic Add NaOH to a final concentration of 0.1 MEster Hydrolysis (Saponification), SNAr
Thermal Incubate at 60°C (in the dark)All pathways (accelerated rates)
Photolytic Expose to a calibrated light source (ICH Q1B)Photodecomposition
Oxidative Add H₂O₂ to a final concentration of 3%Quinoline Ring Oxidation
  • Analysis: At predefined time points (e.g., 2, 8, 24 hours), quench the reactions if necessary (e.g., neutralize acid/base) and analyze all samples, including a T=0 control, by a stability-indicating HPLC method.

  • Interpretation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This provides a complete stability profile of your molecule in your specific system.

Q3: Can you provide a starting point for an HPLC method to monitor the stability of this compound?

A reverse-phase HPLC method with UV detection is suitable for separating the non-polar parent compound from its more polar degradants.

Parameter Suggested Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm and 320 nm (or scan with DAD)
Injection Vol. 10 µL

This method is a starting point and should be optimized for your specific application and instrumentation.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • El-Dean, A. M., Geies, A. A., & Badr, M. Z. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Galyal, V. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library.
  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters.
  • GeeksforGeeks. (2025). Hydrolysis of Esters.
  • Wang, J., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • Lu, C., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Wang, J., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI.
  • Save My Exams. (2025). Acid & Alkaline Hydrolysis of Esters.
  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Liu, K., et al. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • PMC. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • ResearchGate. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
  • RSC Publishing. (n.d.). Excited state dynamics and photochemistry of nitroaromatic compounds.
  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Ramey, D. D., & Ough, C. S. (n.d.). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines.
  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • PMC. (n.d.). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption.
  • Chem-Impex. (n.d.). 4-Chloroquinoline.
  • ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds.
  • Semantic Scholar. (n.d.). Microbial Degradation of Quinoline:Kinetics Study With Burkholderia picekttii.
  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.

Sources

Optimization

Technical Support Center: Optimizing Reactions with Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Welcome to the technical support center for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile building block. Our focus is to move beyond generic protocols and offer a rationale-driven approach to solvent selection and reaction design, ensuring higher yields, cleaner reaction profiles, and reproducible results.

Understanding the Reactivity of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a highly functionalized quinoline derivative. Its reactivity is primarily dictated by three key features:

  • The 4-Chloro Substituent: This is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The chlorine atom is activated by the electron-withdrawing effects of the quinoline ring nitrogen and the 7-nitro group.

  • The 7-Nitro Group: This powerful electron-withdrawing group further enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic attack.

  • The 2-Ethyl Carboxylate Group: This group can influence the solubility of the molecule and may be susceptible to hydrolysis under strong basic or acidic conditions.

This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of biologically active molecules.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, with a special emphasis on the critical role of the solvent.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common transformations for this substrate. The high electrophilicity of the C4 position allows for the displacement of the chloride by a variety of nucleophiles.[4][5]

Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. How can I improve it?

Answer:

Low reactivity in SNAr reactions with this substrate is often linked to suboptimal solvent choice and base selection.

Causality: The SNAr mechanism proceeds through a charged Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction rate.

  • Solvent Effects: Polar aprotic solvents are generally the best choice as they can solvate the charged intermediate without protonating the nucleophile.

  • Base Effects: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. However, a base that is too strong can lead to side reactions.

Troubleshooting Protocol:

  • Solvent Screening: If you are using a non-polar solvent like toluene or THF, switch to a polar aprotic solvent. See the table below for a comparison.

  • Base Selection: If using a weak base like triethylamine (TEA), consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential side reactions.

Table 1: Solvent Selection for SNAr Reactions

SolventDielectric Constant (ε)CharacteristicsRecommendation
Dichloromethane (DCM)9.1Good for initial trials, but may not be polar enough.Moderate
Tetrahydrofuran (THF)7.5Common, but can be slow.Moderate
Acetonitrile (MeCN)37.5Good polarity, but can sometimes coordinate to metals if trace amounts are present.Good
Dimethylformamide (DMF)36.7Excellent for solvating polar intermediates.Excellent
Dimethyl sulfoxide (DMSO)47Highly polar, excellent for difficult reactions.[6]Excellent

Experimental Protocol: Optimization of Amine Substitution

  • To a solution of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (1.0 eq) in your chosen solvent (see Table 1), add the amine nucleophile (1.2 eq) and the base (2.0 eq).

  • Stir the reaction at the desired temperature (start with room temperature and increase incrementally to 80 °C if needed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

Question 2: I am observing a significant amount of a side product that appears to be the hydrolyzed ester. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction, especially under basic conditions.

Causality: The ethyl ester at the C2 position can be cleaved by strong bases, particularly in the presence of water.

Troubleshooting Workflow:

G start Hydrolysis Observed step1 Use Anhydrous Solvent and Reagents start->step1 Water present? step2 Switch to a Weaker Base (e.g., DIPEA) step1->step2 Still hydrolysis? step3 Lower Reaction Temperature step2->step3 Still hydrolysis? step4 Reduce Reaction Time step3->step4 Still hydrolysis? end Hydrolysis Minimized step4->end

Caption: Troubleshooting workflow for ester hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry your amine and base if necessary.

  • Base Choice: Avoid strong hydroxide bases. K2CO3 or Cs2CO3 are generally safer choices than NaOtBu in this context.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is an excellent substrate for Suzuki and Buchwald-Hartwig cross-coupling reactions, allowing for the formation of C-C and C-N bonds, respectively.[7][8][9]

Question 3: My Suzuki coupling reaction is not going to completion, and I see starting material remaining. What is the likely cause?

Answer:

Incomplete conversion in Suzuki couplings can be due to several factors, with solvent and base being critical.[10]

Causality: The Suzuki reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination.[11] The solvent plays a key role in solubilizing the reactants and catalyst, and in facilitating the transmetalation step.

  • Solvent Systems: A mixture of an organic solvent and water is often necessary. The organic solvent solubilizes the aryl halide and the catalyst, while water is required to dissolve the inorganic base and facilitate the transfer of the boronic acid to the palladium center.

  • Base Selection: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

Recommended Solvent Systems for Suzuki Coupling:

Organic SolventAqueous BaseCommon Ratio (v/v)Notes
1,4-Dioxane2M aq. K2CO33:1 to 5:1A very common and effective system.
Toluene2M aq. Na2CO33:1 to 5:1Good for higher temperatures.
DMF2M aq. K3PO45:1Can be beneficial for challenging couplings.

Experimental Protocol: General Suzuki Coupling

  • To a reaction vessel, add Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (2.0-3.0 eq).

  • Degas the chosen solvent system (see table above) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

Question 4: I am attempting a Buchwald-Hartwig amination, but the reaction is giving a complex mixture of products. How can I improve the selectivity?

Answer:

Poor selectivity in Buchwald-Hartwig aminations often points to issues with the catalyst system (ligand choice) and the solvent.[12][13]

Causality: The Buchwald-Hartwig reaction is highly dependent on the steric and electronic properties of the phosphine ligand coordinated to the palladium center. The solvent must be able to solubilize the polar amine and the less polar aryl halide, as well as the catalyst complex.

Troubleshooting and Optimization Strategy:

G cluster_0 Initial Reaction cluster_1 Troubleshooting Steps cluster_2 Improved Outcome a0 Complex Mixture a1 Screen Ligands (e.g., XPhos, RuPhos) a0->a1 a2 Vary Solvent (Toluene, Dioxane, THF) a1->a2 a3 Optimize Base (NaOtBu, K3PO4, Cs2CO3) a2->a3 b0 Clean Product Formation a3->b0

Caption: Optimization workflow for Buchwald-Hartwig amination.

Solvent Considerations for Buchwald-Hartwig Amination:

  • Aprotic, Non-coordinating Solvents: Toluene, 1,4-dioxane, and THF are the most common solvents.[14] They are relatively non-polar but have sufficient solvating power for the reactants.

  • Avoid Protic and Coordinating Solvents: Alcohols can compete with the amine nucleophile. Highly coordinating solvents like acetonitrile can bind to the palladium center and inhibit catalysis.[14]

Ligand Selection:

The choice of phosphine ligand is critical. For electron-deficient substrates like this quinoline derivative, bulky, electron-rich ligands are often preferred. Consider screening ligands such as XPhos, SPhos, or RuPhos.

Concluding Remarks

The successful application of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in organic synthesis hinges on a rational approach to reaction optimization. By understanding the interplay between the substrate's electronic properties and the choice of solvent, base, and catalyst, researchers can overcome common hurdles and achieve high-yielding, clean transformations. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature for specific applications.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Doron Scientific. (2023). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Carboxylic Acids. Retrieved from [Link]

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. Retrieved from [Link]

  • Royal Society of Chemistry. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Polyhydroquinoline Derivative 4-(2-Chloro-Phenyl)-2,7,7-Trimethyl-5-oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylic Acid Ethyl Ester: Antimicrobial and Enzyme Modulator. Retrieved from [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o2533.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Lead Sciences. (n.d.). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls in the synthesis of quinoline derivatives

Technical Support Center: Quinoline Synthesis & Troubleshooting Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Quinoline Derivative Synthesis Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis & Troubleshooting

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist Subject: Troubleshooting Common Pitfalls in Quinoline Derivative Synthesis

Introduction: The "Tar" Paradox

Welcome to the Quinoline Synthesis Support Center. If you are here, you have likely encountered the "tar paradox": the literature describes a pristine, high-yield cyclization, but your flask contains a black, intractable polymeric mass.

Quinoline synthesis is chemically diverse, relying on acid-catalyzed condensations (Skraup, Doebner-Miller), base-mediated cyclizations (Friedländer), or transition-metal catalysis (Larock, C-H activation). Each pathway has distinct failure modes. This guide treats your experiment as a "ticket" that needs resolution, focusing on causality, self-validating protocols, and purification.

Module 1: The Skraup & Doebner-Miller Reactions

Core Issue: Violent Exotherms & Polymerization Ticket #101: "My reaction mixture turned into a solid black rock within minutes. The exotherm was uncontrollable."

Root Cause Analysis

The Skraup and Doebner-Miller syntheses rely on the in-situ formation of


-unsaturated carbonyls (acrolein or crotonaldehyde). These intermediates are highly prone to acid-catalyzed polymerization, forming the infamous "tar." The reaction is autocatalytic; as the exotherm spikes, polymerization rates exceed cyclization rates.
Troubleshooting Protocol

Q: How do I prevent the "runaway" exotherm in Skraup synthesis? A: Do not mix all reagents at once. Use the Modified Skraup Protocol with a moderator.

  • The Moderator: Add Ferrous Sulfate (

    
    ). It acts as an electron transfer agent, moderating the oxidation step and preventing the rapid spike in temperature.
    
  • The Protocol:

    • Mix aniline, glycerol, and nitrobenzene.

    • Add solid

      
       (approx. 5g per 0.5 mol aniline).
      
    • Add concentrated

      
      dropwise with vigorous stirring.
      
    • Heat slowly. If the temperature spikes >10°C/min, remove the heat source immediately.

Q: My Doebner-Miller reaction yields 80% tar and 10% product. How do I fix this? A: The issue is the high concentration of the


-unsaturated aldehyde in the aqueous acid phase.
  • Solution: Use a Biphasic System .

    • Solvent: Toluene / 6M HCl.

    • Mechanism: The aniline stays in the aqueous acid phase. The aldehyde (crotonaldehyde) partitions into the toluene layer. It slowly diffuses into the aqueous layer, ensuring the concentration of free aldehyde is always low relative to the aniline. This favors cyclization over self-polymerization.

Data: Catalyst Performance in Doebner-Miller
Catalyst SystemYield (%)Tar FormationNotes
Conc. HCl (Traditional)35-45%HighDifficult workup; "rock" formation common.
Biphasic (HCl/Toluene) 70-82% Low Recommended. Clean phase separation.
Sc(OTf)3 (Lewis Acid)85-90%MinimalHigh cost; best for precious substrates.
Iodine (

)
60-70%ModerateMilder than HCl; easier workup.

Module 2: Friedländer, Combes, & Conrad-Limpach

Core Issue: Regioselectivity & Condensation Failures Ticket #205: "I used an unsymmetrical diketone and got the wrong isomer. Or maybe a mixture? I can't tell."

The Regioselectivity Logic Gate

The choice of method determines the substituent pattern. You must select the reaction based on whether you want the Kinetic or Thermodynamic product.

Q: Combes vs. Conrad-Limpach: Which one do I choose? A: It depends on your starting material and desired outcome.

  • Combes: Uses 1,3-diketones .[1] Acid catalysis (p-TsOH). Yields 2,4-disubstituted quinolines .

    • Pitfall: Steric hindrance directs the nucleophilic attack. Bulky substituents on the diketone favor attack at the less hindered carbonyl, altering the final position.

  • Conrad-Limpach: Uses

    
    -ketoesters .[1][2][3] Thermal cyclization (>250°C). Yields 4-hydroxyquinolines  (4-quinolones).[3]
    
    • Critical Control Point: Temperature.[2][3][4][5][6][7][8][9]

      • Kinetic Control (<100°C): Formation of the enamine (Schiff base).

      • Thermodynamic Control (>240°C): Cyclization to the 4-hydroxy product.

      • The "Knorr" Trap: If you heat to ~140°C, you may form the anilide instead, which cyclizes to the 2-hydroxyquinoline (Knorr Synthesis).

Visualization: Regioselectivity Decision Tree

QuinolineRegio Start Start: Aniline + Carbonyl Input Carbonyl Source? Start->Input Diketone 1,3-Diketone Input->Diketone Ketoester Beta-Ketoester Input->Ketoester Combes Combes Synthesis (Acid Catalyst) Diketone->Combes TempCheck Reaction Temp? Ketoester->TempCheck Result1 2,4-Disubstituted Quinoline Combes->Result1 LowTemp < 100°C then > 250°C (Conrad-Limpach) TempCheck->LowTemp Kinetic Control MedTemp ~ 140°C (Knorr) TempCheck->MedTemp Thermodynamic Trap Result2 4-Hydroxyquinoline (4-Quinolone) LowTemp->Result2 Result3 2-Hydroxyquinoline (2-Quinolone) MedTemp->Result3

Caption: Decision tree for selecting the correct synthesis pathway based on desired substitution patterns.

Module 3: Transition-Metal Catalyzed Synthesis

Core Issue: Catalyst Poisoning & Coupling Failures Ticket #308: "My Larock synthesis (Pd-catalyzed) stopped at 20% conversion. The catalyst precipitated as a black powder."

Troubleshooting Guide

The Larock synthesis involves the Pd-catalyzed annulation of 2-iodoanilines with internal alkynes.

Q: Why did my catalyst die (precipitate)? A: This is likely "Pd-black" formation, caused by ligand dissociation or poisoning.

  • Check for "Poisons": Are there free amines or thiols in your substrate? These bind irreversibly to Pd.

    • Fix: Protect free amines as amides or carbamates before the reaction.

  • Ligand Choice: Standard

    
     is often insufficient for sterically hindered alkynes.
    
    • Upgrade: Switch to bulky, electron-rich ligands like XPhos or P(t-Bu)3 .

  • The "One-Pot" Larock Modification:

    • Instead of using alkynes, use allylic alcohols with 2-bromoanilines.

    • Protocol: Heck reaction followed by in-situ dehydrogenation using DIAD (Diisopropyl azodicarboxylate).[9][10] This avoids the need for expensive alkynes and often proceeds under milder conditions.

Protocol: Modified Larock Synthesis (Allylic Alcohol Route)
  • Charge: 2-Bromoaniline (1.0 equiv), Allylic Alcohol (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2.0 equiv).
  • Solvent: DMF (degassed).

  • Heat: 100°C for 12h (Heck coupling).

  • Add: Cool to RT, add DIAD (1.2 equiv).

  • Heat: 100°C for 2h (Dehydrogenation).

  • Result: Substituted Quinoline.

Module 4: Purification & Isolation

Core Issue: Removing the Tar Ticket #404: "I can't separate my product from the black sludge."

Q: Chromatography is failing; the tar streaks the column. What now? A: Do not put crude Skraup/Doebner-Miller mixtures directly onto silica. You will ruin the column.

Step-by-Step Purification Protocol:

  • Steam Distillation (The Gold Standard):

    • Make the reaction mixture alkaline (pH > 10) with NaOH.

    • Pass steam through the flask. Quinoline is steam-volatile; the tar is not.

    • Collect the distillate (milky white emulsion).

  • Zinc Chloride Complexation (The "Chemical Tweezer"):

    • If steam distillation is unavailable: Dissolve crude oil in dilute HCl.

    • Add

      
       solution. Quinoline forms a solid 
      
      
      
      complex that precipitates.
    • Filter the solid complex, wash with solvent to remove tar.[8]

    • Release pure quinoline by treating the solid with concentrated

      
      .
      

References

  • Manske, R. H. (1942).[2] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[2] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 8.4: Heterocyclic Compounds).
  • Stone, M. T. (2011).[9][10] "An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols."[10][11] Organic Letters, 13(9), 2326–2329. Link

  • Theilacker, W., & Beyer, K. H. (1961). "Modified Skraup Synthesis." Chemische Berichte, 94, 2968.
  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Friedländer synthesis of quinolines." Link

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 35(2), 77–277. Link

Sources

Optimization

Technical Support Center: Solubility Enhancement for Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

A Message to Our Fellow Researchers: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, compounds like Ethyl 4-chloro-7-nitroquinoline-2...

Author: BenchChem Technical Support Team. Date: February 2026

A Message to Our Fellow Researchers:

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, compounds like Ethyl 4-chloro-7-nitroquinoline-2-carboxylate, while promising, often present a significant experimental hurdle: poor aqueous solubility. This guide is designed to serve as a practical, in-the-lab resource to help you navigate and overcome these challenges. We will move from foundational principles to advanced strategies, providing not just protocols, but the mechanistic reasoning behind them to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Immediate Troubleshooting

Q1: I've diluted my DMSO stock of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate into my aqueous assay buffer and I see immediate precipitation. What's my first step?

A1: Immediate Action: Your primary goal is to confirm the issue isn't with your stock solution.

  • Inspect the Stock: Visually inspect your stock solution (typically in 100% DMSO) against a bright light. Look for any microcrystals. If you see any, gently warm the solution (e.g., 37°C water bath) and vortex thoroughly to ensure complete dissolution before proceeding.

  • Perform a "Crash Test": Add a small volume of your stock to pure DMSO. If it remains clear, your stock is likely fine. If it precipitates, the stock concentration is too high, and it needs to be remade at a lower concentration.

  • Lower the Final Concentration: The most straightforward first step is to reduce the final concentration of the compound in your assay. Even a two-fold dilution can sometimes be enough to keep the compound in solution while still providing a sufficient signal window.

Mechanism Deep Dive: This compound, with its aromatic rings and chloro/nitro substituents, is highly hydrophobic (lipophilic). While it dissolves readily in a polar aprotic solvent like DMSO, introducing it to a highly polar aqueous environment causes it to rapidly self-associate and precipitate, a phenomenon known as "crashing out."

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A2: This is highly cell-line dependent, but a widely accepted "rule of thumb" is to keep the final DMSO concentration at or below 0.5% (v/v) .[4]

  • Safe Zone: Many robust cell lines (like HEK293 or HeLa) can tolerate up to 1%, but this should be validated.[4][5]

  • Sensitive Cells: Primary cells or more sensitive lines may show signs of stress or altered metabolism at concentrations as low as 0.1%.[4] Some studies have even noted toxic effects on fibroblast-like synoviocytes at 0.5% and recommend staying below 0.05%.[6]

  • Critical Control: Always include a "vehicle control" in your experiments—this is your assay buffer with the same final concentration of DMSO used for your test compound, but without the compound itself. This ensures that any observed effects are due to your compound and not the solvent.

Mechanism Deep Dive: DMSO is a powerful solvent that can disrupt the hydration shell of proteins and intercalate into the lipid bilayer of cell membranes. At high concentrations (>1%), this can lead to increased membrane permeability, protein denaturation, and ultimately, cytotoxicity, confounding your assay results.[7]

Q3: I can't lower my compound concentration any further. What's the next logical step to improve solubility?

A3: The next step is to modify your assay buffer. The two most common and effective approaches are adjusting the pH or incorporating solubility-enhancing excipients. For quinoline derivatives, pH modification is a particularly powerful tool.

Part 2: Systematic Solubility Enhancement Strategies

If basic troubleshooting fails, a systematic approach is necessary. The following workflow provides a logical progression from simple to more complex solutions.

Solubility Troubleshooting Workflow

G cluster_optimization Working Solution Optimization start Precipitation Observed in Aqueous Assay Buffer check_stock 1. Verify Stock Solution (10-20 mM in 100% DMSO) start->check_stock ph_mod 2. pH Modification (Test pH 5.0 - 7.4) check_stock->ph_mod Stock is OK cosolvent 3. Add Co-Solvent (e.g., Ethanol, PEG-400) ph_mod->cosolvent Precipitation persists success Compound Solubilized Proceed with Assay ph_mod->success cyclodextrin 4. Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation persists cosolvent->success advanced 5. Advanced Formulation (e.g., Solid Dispersion) cyclodextrin->advanced Precipitation persists cyclodextrin->success advanced->success

Caption: A step-by-step workflow for troubleshooting compound solubility.

Strategy 1: pH Modification

Core Principle: Quinoline is a weak base.[1][2] The nitrogen atom on the quinoline ring can be protonated in acidic conditions. This ionization dramatically increases the molecule's polarity and, therefore, its aqueous solubility. The pKa of the parent quinoline molecule is approximately 4.9.[8] At a pH below this value, the molecule will be predominantly in its protonated, more soluble form.

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare a set of your base assay buffer (e.g., PBS or HEPES) adjusted to different pH values, such as pH 5.0, 6.0, 6.5, 7.0, and 7.4.

  • Dilute Compound: Add your DMSO stock of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate to each buffer to your target final concentration.

  • Observe: Vortex each solution and let it equilibrate at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Assess: Visually inspect for precipitation. For a more quantitative measure, you can use a nephelometer to measure light scattering, where higher scattering indicates greater precipitation.[9]

Expected Outcome: You will likely observe significantly improved solubility at lower pH values (e.g., pH 5.0-6.5).

Trustworthiness Check: Ensure that altering the pH does not negatively impact your assay target (e.g., enzyme activity or cell viability). Run a control experiment to confirm your biological system is stable across the tested pH range.

Strategy 2: Utilizing Co-solvents & Excipients

If pH modification is not viable or insufficient, the next step is to alter the bulk properties of the solvent itself.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more "hospitable" to hydrophobic compounds.

Co-SolventStarting Conc. (v/v)Max Rec. Conc. (Cell-based)Mechanism & Notes
Ethanol 1-2%~5%Reduces solvent polarity. Less toxic than DMSO but can still affect cell signaling.
PEG-400 1-5%~5-10%A polymer that reduces water activity and can form hydrophilic pockets. Generally well-tolerated.
Glycerol 2-5%~10%Increases viscosity and reduces water polarity. Very low toxicity.

Mechanism Deep Dive: These solvents work by disrupting the highly ordered hydrogen-bonding network of water. This creates a microenvironment that is less energetically costly for a hydrophobic molecule to exist in, thereby increasing its apparent solubility.

Cyclodextrins are cyclic oligosaccharides that act as molecular "buckets" to encapsulate hydrophobic drugs.[10][11]

Core Principle: Cyclodextrins have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[10] Poorly soluble drugs can partition into this cavity, forming an "inclusion complex."[11][12] This complex presents a hydrophilic exterior to the water, rendering the entire package soluble.

G cluster_system Cyclodextrin Inclusion Complex Formation drug Hydrophobic Drug (e.g., Ethyl 4-chloro-7-nitroquinoline-2-carboxylate) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) plus->cd complex Soluble Inclusion Complex cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[12]

Experimental Protocol: Cyclodextrin Screening

  • Prepare HP-β-CD Stock: Make a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your optimized assay buffer.

  • Test Concentrations: Prepare serial dilutions of the HP-β-CD stock to create a range of final concentrations (e.g., 0.5%, 1%, 2%, 5% w/v) in your assay buffer.

  • Add Compound: Add your DMSO stock of the compound to each HP-β-CD-containing buffer.

  • Equilibrate & Assess: Vortex and incubate for at least 30 minutes to allow for complex formation, then assess for precipitation.

Part 3: Quantitative Assessment & Advanced Protocols

Protocol: Kinetic Solubility Assay

For a more rigorous and quantitative approach, a kinetic solubility assay is recommended.[13][14] This method determines the solubility of a compound when it is introduced from a DMSO stock into an aqueous buffer, mimicking the conditions of most high-throughput screening assays.[15][16]

Objective: To determine the maximum soluble concentration of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate under various buffer conditions.

Methodology (UV-Vis Plate Reader Method):

  • Prepare Compound Plate: In a 96-well plate (e.g., polypropylene), add 2 µL of a 10 mM DMSO stock solution of your compound to multiple wells.

  • Prepare Buffer Plate: In a separate 96-well clear-bottom UV-transparent plate, add 98 µL of your different test buffers (e.g., PBS at pH 7.4, PBS at pH 6.0, PBS with 2% HP-β-CD).

  • Mix and Incubate: Transfer the 2 µL of DMSO stock from the compound plate to the buffer plate. This results in a final concentration of 200 µM with 2% DMSO. Mix thoroughly by pipetting or shaking.

  • Equilibrate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[9][14]

  • Filter (Crucial Step): Use a 96-well filter plate (e.g., 0.45 µm PVDF) to separate any precipitated compound from the soluble fraction. Collect the filtrate in a new UV-transparent plate.

  • Measure Absorbance: Read the absorbance of the filtrate at the compound's λ_max.

  • Quantify: Compare the absorbance to a standard curve prepared by diluting the 10 mM DMSO stock in 100% DMSO to calculate the concentration of the soluble compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(1), 1. [Link]

  • do Vale, H. H., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230353. [Link]

  • Javed, I., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2439. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • ResearchGate. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Kovvasu, S. P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science, 7(5), 202-209. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Publications and Research. [Link]

  • Gallud, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6549. [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. [Link]

  • Egbujor, M. C., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17852-17879. [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from PubChem. [Link]

  • Baek, J. S., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 585-595. [Link]

  • de Souza, C. C., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 44(2), 260-265. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • MDPI. (2024). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. [Link]

  • ResearchGate. (2015). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from PubChem. [Link]

  • Lead Sciences. (n.d.). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from Lead Sciences. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from MySkinRecipes. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Analysis of Substituted Quinolines

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of this vital class of heterocyclic compounds. Quinolines form the core of numerous pharmaceuticals, making their precise structural determination essential for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific challenges you may encounter during your NMR experiments, from sample preparation to complex spectral interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues encountered during the NMR analysis of substituted quinolines.

Q1: Why are the proton signals in my quinoline spectrum so crowded in the aromatic region?

A1: The protons on the quinoline ring system are all located in the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 9.0 ppm.[2] This often leads to significant signal overlap, making direct interpretation challenging. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[2] Specifically, the H2 proton is often the most downfield signal due to its proximity to the nitrogen.[2]

Q2: I see broad peaks in my ¹H NMR spectrum. What is the likely cause?

A2: Peak broadening in the NMR spectrum of a substituted quinoline can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer should be your first troubleshooting step.[4]

  • Sample Insolubility: If your compound is not fully dissolved, the presence of suspended particles will lead to broad lines. Ensure complete dissolution or filter your sample.[4]

  • High Concentration: Concentrated samples can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.[4] Diluting the sample can often resolve this issue.

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant line broadening.[4] Degassing the sample by bubbling an inert gas (e.g., nitrogen, argon) through it or using several freeze-pump-thaw cycles can remove dissolved oxygen.[4]

  • Proton Exchange: Protons attached to nitrogen (e.g., in amino-substituted quinolines or under acidic conditions) can undergo chemical exchange, which often results in peak broadening.[5][6]

Q3: The chemical shifts in my spectrum do not match literature values for a similar quinoline derivative. Why?

A3: Discrepancies between experimental and literature chemical shifts are common and can be attributed to:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts due to varying solute-solvent interactions.[4][7][8] Always compare your data to literature values obtained in the same solvent.

  • Concentration Differences: Intermolecular interactions, such as π-π stacking between quinoline rings, are concentration-dependent and can affect chemical shifts.[9][10]

  • pH and Protonation: The nitrogen atom in the quinoline ring is basic and can be protonated by trace amounts of acid in the solvent or on glassware.[4] Protonation dramatically alters the electronic structure of the ring and, therefore, the chemical shifts of its protons and carbons.[4]

  • Substituent Differences: Even minor variations in the substituents on the quinoline ring can have a noticeable impact on the chemical shifts of the entire molecule.[11]

II. In-Depth Troubleshooting Guides

This section provides detailed guidance on tackling more complex challenges in the NMR analysis of substituted quinolines.

Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum

Severe overlap of proton signals in the aromatic region can make the assignment of individual resonances and the extraction of coupling constants nearly impossible from a 1D ¹H NMR spectrum alone.

Causality and Solution Workflow

The limited chemical shift dispersion in the aromatic region is the primary cause of this issue. To resolve this, we can employ a variety of techniques that either alter the chemical shifts of the protons or spread the signals into a second dimension.

Troubleshooting Workflow: Resolving Signal Overlap

Caption: Logic for the assignment of quaternary carbons.

Step-by-Step Protocol
  • Acquire a High-Quality ¹³C Spectrum: Ensure a good signal-to-noise ratio to detect the typically weaker signals of quaternary carbons.

  • Run DEPT Experiments (DEPT-90 and DEPT-135): These experiments will help you distinguish between CH, CH₂, and CH₃ signals, and by process of elimination, identify the quaternary carbon signals in the ¹³C spectrum.

  • Acquire an HMBC Spectrum: This is the most critical step. Optimize the experiment to detect correlations over 2-3 bonds.

  • Analyze HMBC Correlations: Look for cross-peaks between known protons (from your ¹H NMR assignment) and the unassigned quaternary carbon signals. For example, the C-4a and C-8a quaternary carbons can be assigned by their correlations to multiple protons on both rings of the quinoline system.

Problem 3: Ambiguous Substituent Positioning

When dealing with isomers, determining the exact position of a substituent on the quinoline ring can be challenging based on 1D NMR data alone.

Causality and Solution

Substituents alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals. [12]However, for isomeric compounds, these differences can be subtle. A combination of coupling constant analysis, NOE experiments, and long-range HMBC correlations is required for unambiguous assignment.

Key Data for Substituent Positioning
  • Proton-Proton Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. This is a powerful tool for determining the relative positions of protons. [1]

    Coupling Type Number of Bonds Typical Range (Hz)
    Ortho (³J) 3 7.0 - 10.0
    Meta (⁴J) 4 2.0 - 3.0

    | Para (⁵J) | 5 | 0.0 - 1.0 |

Data adapted from multiple sources.[1]

  • NOE (Nuclear Overhauser Effect): NOE correlations are observed between protons that are close in space, regardless of their through-bond connectivity. An NOESY or ROESY experiment can reveal through-space proximities between a substituent's protons and the protons on the quinoline core, thus confirming its position.

  • HMBC Correlations: As described previously, correlations from protons on the quinoline ring to the carbons of the substituent (or vice-versa) can definitively establish the point of attachment.

III. References

  • The complete analysis of the 1H NMR spectra of quinoline and two of its derivatives. sign determinations of inter‐ring coupling constants by means of the INDOR technique | Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018). Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2016). Journal of Chemical Education, 93(9), 1587–1590. [Link]

  • Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (2013). The Journal of Physical Chemistry A, 117(17), 3537–3545. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023). Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • SOLVENT EFFECTS ON THE RING PROTON MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED QUINOLINES - Canadian Science Publishing. (1961). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed. (n.d.). Retrieved from [Link]

  • Proton nuclear magnetic resonance. (n.d.). Retrieved from [Link]

  • A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. (2002). The Journal of Organic Chemistry, 67(13), 4382–4386. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Retrieved from [Link]

  • Why might an NMR spectrum show broad peaks? - TutorChase. (n.d.). Retrieved from [Link]

  • 2D NMR - EPFL. (n.d.). Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved from [Link]

  • 2D-‐NMR Techniques for the Research Organic Chemist - Denmark Group. (n.d.). Retrieved from [Link]

  • #spectroscopy 1H NMR #coupling constant - YouTube. (2024). Retrieved from [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022). Retrieved from [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. (2022). Retrieved from [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. (2024). Magnetic Resonance in Chemistry, 62(6), 415-420. [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (2024). Retrieved from [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023). Retrieved from [Link]

  • NMR Peak Broadening : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - ResearchGate. (2024). Retrieved from [Link]

  • Video: NMR Spectroscopy Of Amines - JoVE. (2025). Retrieved from [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - Taylor & Francis. (2024). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the antiproliferative effects of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate derivatives

Technical Validation Guide: Antiproliferative Assessment of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Derivatives Executive Summary: The Pharmacophore Potential The Ethyl 4-chloro-7-nitroquinoline-2-carboxylate scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Antiproliferative Assessment of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Derivatives

Executive Summary: The Pharmacophore Potential

The Ethyl 4-chloro-7-nitroquinoline-2-carboxylate scaffold represents a critical "privileged structure" in medicinal chemistry. Its dual functionality—an electrophilic chlorine at the C4 position and a lipophilic nitro group at C7—makes it an ideal precursor for synthesizing DNA-intercalating agents and kinase inhibitors.

Unlike standard alkylating agents (e.g., Cisplatin) that cause non-specific DNA crosslinking, derivatives of this quinoline scaffold typically act through Topoisomerase II inhibition and intercalation , leading to targeted cell cycle arrest at the G2/M phase. This guide provides a rigorous validation framework for researchers developing these derivatives, comparing their efficacy against industry standards like Doxorubicin and Cisplatin.

Chemical Architecture & Derivatization Strategy

The core value of this scaffold lies in its reactivity. The chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to introduce diverse amine pharmacophores (e.g., anilines, piperazines) that dictate target specificity.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard workflow for converting the raw scaffold into bioactive derivatives and the subsequent biological validation logic.

SynthesisWorkflow Scaffold Ethyl 4-chloro-7-nitro quinoline-2-carboxylate (Precursor) Reaction S_NAr Reaction (Reflux/EtOH) Scaffold->Reaction + Amine Functionalized Amine (R-NH2) Amine->Reaction Derivative 4-Amino-7-nitro Derivative (Active Candidate) Reaction->Derivative Yield > 80% Validation Biological Validation (MTT / Flow Cytometry) Derivative->Validation IC50 Screening

Figure 1: Synthetic pathway transforming the chloro-quinoline precursor into active antiproliferative agents via nucleophilic substitution.

Comparative Efficacy: Quinoline Derivatives vs. Standards

To validate the potency of your derivatives, they must be benchmarked against established chemotherapeutics. The table below synthesizes representative IC50 ranges for 4-amino-substituted quinoline-2-carboxylates compared to clinical standards.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)

Compound ClassMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Mechanism Highlight
Ethyl 4-amino-7-nitro derivatives 2.5 – 8.0 µM 3.2 – 10.5 µM 5.0 – 12.0 µM DNA Intercalation / Topo II Inhibition
Doxorubicin (Standard)0.5 – 1.2 µM0.8 – 2.5 µM1.5 – 3.0 µMTopo II Poison / ROS Generation
Cisplatin (Standard)10.0 – 25.0 µM5.0 – 15.0 µM8.0 – 20.0 µMDNA Crosslinking
Parent Scaffold (4-Cl)> 100 µM> 100 µM> 100 µMInactive (Pro-drug/Intermediate)

Key Insight: While Doxorubicin is more potent on a molar basis, quinoline derivatives often exhibit a superior Selectivity Index (SI) , showing reduced toxicity toward normal fibroblast cells (e.g., L929 or HFF-1) compared to the broad cytotoxicity of Cisplatin [1][2].

Mechanism of Action: The Apoptotic Cascade

The antiproliferative effect of these derivatives is rarely necrotic; it is a programmed event. The planar quinoline ring intercalates between DNA base pairs, stalling the replication fork. This stress triggers the intrinsic mitochondrial pathway of apoptosis.

Signaling Pathway (DOT Visualization)

ApoptosisPathway Drug Quinoline Derivative (Intercalation) DNA_Damage DNA Damage Response Drug->DNA_Damage Stalls Replication p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeabilization Bax->Mito Pore Formation Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis Cleaves PARP

Figure 2: Mechanistic cascade where quinoline derivatives induce p53-mediated mitochondrial apoptosis.

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, follow these standardized protocols.

Protocol A: Synthesis of 4-Amino Derivatives

Objective: Replace the 4-chloro group with a target amine.

  • Dissolution: Dissolve 1.0 eq of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in anhydrous Ethanol or DMF.

  • Addition: Add 1.2 eq of the specific amine (e.g., aniline, benzylamine) and 2.0 eq of catalytic base (K₂CO₃ or Et₃N).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from Ethanol.

    • Quality Control: Confirm structure via ¹H-NMR (Disappearance of Cl-associated shifts) and Mass Spectrometry [3].

Protocol B: MTT Antiproliferative Assay

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the derivative (0.1 µM to 100 µM) for 48h. Include DMSO control (< 0.1%).

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.

Protocol C: Annexin V/PI Apoptosis Detection

Objective: Distinguish between apoptosis and necrosis.

  • Exposure: Treat cells with the IC50 concentration of the derivative for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity).

    • Q2/Q4 (Annexin+/PI+/-):Apoptosis (Desired mechanism).

References

  • Synthesis and Anticancer Activity of Quinoline Derivatives. MDPI Molecules. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Product Data. Lead Sciences. Available at: [Link]

  • Mechanisms of Anticancer Activity of Nitroxoline and Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Validation of Furoquinolone and Quinoline-carboxylate Intermediates. PubMed Central. Available at: [Link]

Comparative

Comparing the Efficacy of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Derivatives Against Drug-Resistant Strains

Executive Summary Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, offering a trifunctional core (C-2 ester, C-4 chloro, C-7 nitro)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, offering a trifunctional core (C-2 ester, C-4 chloro, C-7 nitro) that allows for divergent synthesis of potent antimicrobial and anticancer agents. This guide objectively compares the efficacy of derivatives synthesized from this specific scaffold against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, Plasmodium falciparum, and ESKAPE pathogens.

Analysis reveals that while the parent ester lacks significant bioavailability, its C-4 substituted hydrazones and C-2 carboxamides exhibit potency superior to standard first-line drugs (e.g., Ethambutol, Chloroquine) in resistant phenotypes.

Part 1: The Chemical Masterclass (Synthesis & Structural Logic)

The Scaffold Architecture

The efficacy of this scaffold lies in its electronic distribution. The 7-nitro group is strongly electron-withdrawing, increasing the electrophilicity at the C-4 position, thereby facilitating Nucleophilic Aromatic Substitution (


) with amines or hydrazines under mild conditions. The C-2 ester  serves as a handle for lipophilicity modulation or conversion into hydrogen-bond-donating amides.
Synthesis Protocol

Objective: Synthesis of the core scaffold Ethyl 4-chloro-7-nitroquinoline-2-carboxylate.

Reagents:

  • 3-Nitroaniline (Starting material)[1][2][3]

  • Diethyl oxalacetate (sodium salt)

  • Phosphorus oxychloride (

    
    )[4]
    
  • Ethanol, Acetic acid, Dowtherm A (or Diphenyl ether)

Workflow:

  • Condensation (Conrad-Limpach): React 3-nitroaniline with diethyl oxalacetate in ethanol with catalytic acid to form the enamine intermediate.

  • Cyclization: Heat the enamine in Dowtherm A at 250°C. This thermal cyclization yields a mixture of 7-nitro and 5-nitro isomers of ethyl 4-hydroxyquinoline-2-carboxylate.

  • Isomer Separation: The 7-nitro isomer is typically less soluble and can be isolated via fractional crystallization from ethanol/acetic acid.

  • Chlorination: Reflux the pure 7-nitro-4-hydroxy intermediate with

    
     for 2-4 hours. The hydroxyl group is converted to a chlorine atom, yielding the final scaffold.
    

SynthesisWorkflow Start 3-Nitroaniline + Diethyl Oxalacetate Enamine Enamine Intermediate Start->Enamine EtOH, H+ Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Isomers Mixture: 7-Nitro & 5-Nitro 4-OH-quinoline-2-carboxylate Cyclization->Isomers Separation Fractional Crystallization Isomers->Separation Intermediate Ethyl 4-hydroxy-7-nitro quinoline-2-carboxylate Separation->Intermediate Isolate 7-nitro Chlorination Chlorination (POCl3, Reflux) Intermediate->Chlorination Product Ethyl 4-chloro-7-nitro quinoline-2-carboxylate Chlorination->Product

Figure 1: Synthesis pathway for the Ethyl 4-chloro-7-nitroquinoline-2-carboxylate scaffold.

Part 2: Comparative Efficacy Analysis

Tuberculosis (MDR-TB Targets)

Derivatives functionalized at C-4 (hydrazones) and C-2 (amides) have shown exceptional activity against M. tuberculosis H37Rv and resistant strains.

Mechanism of Action:

  • GyrB Inhibition: The quinoline core mimics the ATP-binding pocket of DNA Gyrase B.

  • QcrB Inhibition: Some 2-carboxamide derivatives target the cytochrome

    
     complex, disrupting cellular respiration.
    

Data Comparison: Strain: M. tuberculosis H37Rv (Virulent)[5][6]

Compound ClassModification (R)MIC (µg/mL)vs. Standard (Rifampicin)Toxicity (SI)
Parent Scaffold Ethyl ester (unmodified)>64InactiveN/A
Derivative A 4-Hydrazone-(2-fluorophenyl)0.39 Superior (Rif = 0.5)>10
Derivative B 4-Hydrazone-(4-methoxyphenyl)1.56Comparable>50
Derivative C 2-Carboxamide-N-benzyl3.12Inferior>20
Standard Rifampicin 0.2 - 0.5 Benchmark High
Standard Ethambutol 2.0 - 4.0 Benchmark Moderate

Insight: The 4-hydrazone derivatives derived from this scaffold exhibit a 4-fold potency increase over Ethambutol and comparable potency to Rifampicin, with a superior Selectivity Index (SI > 10) against Vero cells.

Malaria (Chloroquine-Resistant Strains)

The 7-nitro group offers a unique electronic profile compared to the standard 7-chloro group found in Chloroquine (CQ). While 7-chloro is optimal for inhibiting hemozoin formation, 7-nitro derivatives (often reduced to 7-amino) show distinct resistance-breaking properties.

Target: Plasmodium falciparum K1 (CQ-Resistant).

CompoundC-7 SubstituentC-4 SubstituentIC50 (nM) [K1 Strain]Resistance Index (RI)*
Chloroquine (CQ) Cl(Diethylamino)pentyl215.014.3 (Resistant)
Derivative D Nitro (

)
(Diethylamino)pentyl45.2 2.1 (Sensitive)
Derivative E Amino (

)**
(Diethylamino)pentyl98.54.5
Derivative F Nitro (

)
Piperazinyl-amide12.80.8

*RI = IC50(Resistant) / IC50(Sensitive).[7] RI < 5 indicates no cross-resistance. **Formed by reduction of the 7-nitro scaffold.

Insight: The 7-nitro derivatives retain potency against CQ-resistant strains (RI < 5), likely due to altered


-stacking interactions with heme or reduced affinity for the mutant PfCRT transporter that effluxes Chloroquine.
Bacterial Resistance (ESKAPE Pathogens)

Against MRSA (S. aureus) and P. aeruginosa, the C-2 carboxylic acid/amide derivatives are most effective.

Data Comparison (MIC in µg/mL):

OrganismDerivative G (2-CONH-R)Ciprofloxacin (Standard)Nitroxoline (Alternative)
MRSA 0.532 (Resistant)4.0
VRE 2.0>64 (Resistant)8.0
E. coli (ESBL) 8.0>64 (Resistant)2.0

Insight: While less potent than Ciprofloxacin against wild-type strains, Derivative G maintains efficacy against MRSA/VRE where fluoroquinolones fail.

Part 3: Mechanism of Action Visualization

The derivatives operate via a dual-mechanism depending on the functionalization. The diagram below illustrates the pathway for M. tuberculosis inhibition.

MOA Scaffold 7-Nitro-4-Substituted Quinoline Derivative GyrB Target 1: DNA Gyrase B (ATP Binding Pocket) Scaffold->GyrB High Affinity Binding QcrB Target 2: Cytochrome bc1 (Respiratory Chain) Scaffold->QcrB Secondary Target (Amide derivatives) Inhibition1 Inhibits ATP Hydrolysis GyrB->Inhibition1 Inhibition2 Disrupts Proton Motive Force QcrB->Inhibition2 Death Bacterial Cell Death (Bactericidal) Inhibition1->Death Inhibition2->Death

Figure 2: Dual mechanism of action for quinoline derivatives in M. tuberculosis.

Part 4: Experimental Protocols

Protocol A: Nucleophilic Substitution at C-4 (Synthesis of Hydrazones)

Use this protocol to generate the active antitubercular library.

  • Dissolution: Dissolve 1.0 mmol of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate in 10 mL of anhydrous ethanol.

  • Addition: Add 1.2 mmol of the appropriate hydrazine derivative (e.g., phenylhydrazine) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Yield Check: Expected yield 75–90%. Verify structure via

    
    -NMR (Disappearance of C-4 Cl signal, appearance of NH signals).
    
Protocol B: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay - REMA)

Standard for determining MIC against M. tuberculosis.

  • Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Middlebrook 7H9 broth (supplemented with OADC) in 96-well plates. Final volume 100 µL.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

References

  • Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. ResearchGate. Available at: [Link]

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. PubMed Central. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance. ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI Molecules. Available at: [Link]

Sources

Validation

Spectroscopic comparison of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate isomers

Publish Comparison Guide: Spectroscopic Differentiation of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Isomers Abstract This technical guide provides a rigorous spectroscopic comparison between Ethyl 4-chloro-7-nitroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Isomers

Abstract This technical guide provides a rigorous spectroscopic comparison between Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (the target pharmacophore) and its prevalent regioisomer, Ethyl 4-chloro-5-nitroquinoline-2-carboxylate .[1] Designed for medicinal chemists and process development scientists, this document details the causal mechanisms behind spectral divergences, establishing a self-validating identification protocol.[2] We focus on the critical "peri-effect" and spin-spin coupling patterns that definitively distinguish these isomers without reliance on reference standards.

Introduction: The Regioisomer Challenge

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a high-value scaffold in the synthesis of kinase inhibitors and antimalarial agents.[1] Its synthesis often proceeds via the cyclization of 3-nitroaniline derivatives (e.g., via Conrad-Limpach or Gould-Jacobs protocols).[1]

The Problem: The use of 3-nitroaniline introduces ambiguity in the ring closure step. Cyclization can occur at either the carbon ortho to the nitro group (yielding the 7-nitro isomer) or the carbon para to the nitro group (yielding the 5-nitro isomer).[1][2]

  • Target: 7-Nitro isomer (Linear conjugation, lower steric strain).[1]

  • Impurity: 5-Nitro isomer (Peri-strain between 4-Cl and 5-NO2).[1]

Differentiation is critical because the 5-nitro isomer exhibits drastically different reactivity and pharmacological profiles due to the steric crowding at the catalytic pocket interface.[2]

Synthetic Divergence & Pathway Visualization

The following signaling pathway illustrates the origin of the isomer mixture and the critical decision point for analytical intervention.

IsomerPath Start 3-Nitroaniline Precursor Inter Diethyl 2-((3-nitrophenyl)amino) malonate Intermediate Start->Inter Condensation Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter->Cyclization Ring Closure Isomer7 7-Nitro Isomer (Major) Target Product Cyclization->Isomer7 Para-closure (Kinetic pref) Isomer5 5-Nitro Isomer (Minor) Sterically Hindered Cyclization->Isomer5 Ortho-closure Chlorination POCl3 Chlorination (Introduction of 4-Cl) Isomer7->Chlorination Isomer5->Chlorination Final7 Ethyl 4-chloro-7-nitro quinoline-2-carboxylate Chlorination->Final7 Final5 Ethyl 4-chloro-5-nitro quinoline-2-carboxylate Chlorination->Final5

Figure 1: Synthetic bifurcation leading to 5- and 7-nitro regioisomers during quinoline scaffold construction.

Spectroscopic Comparison: The Definitive Identifiers

The distinction relies on the substitution pattern of the benzenoid ring and the Peri-Effect .[2]

A. 1H NMR Spectroscopy (The Gold Standard)

The proton splitting pattern on the benzenoid ring (positions 5, 6, 7,[2] 8) is the most reliable method for identification.[1][2]

Feature7-Nitro Isomer (Target) 5-Nitro Isomer (Impurity) Mechanistic Cause
H8 Proton Singlet (d, J~2Hz) Doublet (J~9Hz) In 7-nitro, H8 is isolated between N1 and NO2.[1][2] In 5-nitro, H8 couples vicinally to H7.[1]
Coupling System AMX Pattern ABC Pattern 7-Nitro has non-adjacent protons (H5, H6, H8).[1][2] 5-Nitro has 3 adjacent protons (H6, H7, H8).[1]
H5 Proton Doublet (J~9Hz) N/A (Substituted) H5 in 7-nitro couples strongly to H6.[1][2] In 5-nitro, position 5 is occupied by NO2.[1]
Peri-Deshielding MinimalHigh on H6The 5-NO2 group exerts a "peri" effect on H4-Cl, twisting out of plane, altering H6 shielding.[1][2]

Key Diagnostic Signal:

  • 7-Nitro: Look for a highly deshielded doublet of doublets (dd) for H6 and a narrow doublet (d, J~2Hz) for H8 (typically >8.5 ppm).[1]

  • 5-Nitro: Look for a triplet (t) or dd representing H7, flanked by two doublets (H6, H8).[1]

B. Infrared (IR) Spectroscopy

While less specific than NMR, the nitro stretch provides corroborating evidence regarding steric strain.[1][2]

  • 7-Nitro: Symmetric NO2 stretch appears at classic 1345-1355 cm⁻¹ .[1] The group is coplanar with the ring, allowing full resonance.[2]

  • 5-Nitro: Symmetric NO2 stretch often shifts to 1360-1375 cm⁻¹ .[1]

    • Reasoning: The Peri-interaction between the 4-chloro and 5-nitro groups forces the nitro group to rotate out of the aromatic plane.[2] This loss of conjugation increases the double-bond character of the N=O bond, shifting the frequency higher (blue shift).[2]

C. Mass Spectrometry (MS) Fragmentation
  • 5-Nitro (Peri-Effect): Often shows a distinctive [M-Cl]⁺ or [M-NO2]⁺ peak with higher relative abundance due to the relief of steric strain upon fragmentation.[1]

  • 7-Nitro: More stable molecular ion; fragmentation follows standard quinoline pathways (loss of COOEt).[1]

Experimental Protocols

Protocol A: NMR Acquisition for Isomer Quantification
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and sharpen nitro-adjacent protons).[1]

  • Concentration: 10 mg/mL.[1][2]

  • Parameters:

    • Pulse Angle: 30°.[1][2]

    • Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the H8 proton which has long T1).[1][2]

    • Scans: 64.

  • Analysis: Integrate the H3 singlet (pyridine ring) as 1.0H reference.[1][2] Compare integration of the H8 region (8.5-9.0 ppm).

Protocol B: HPLC Separation Method

Standard C18 methods may struggle to separate these isomers due to similar hydrophobicity.[1] A Phenyl-Hexyl column exploits the pi-pi interaction differences caused by the nitro group's planarity.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm.[1][2]

  • Elution Order: The 5-nitro isomer (less planar, lower pi-interaction) typically elutes before the 7-nitro isomer (planar, strong pi-stacking).[1]

Decision Logic for Identification

Use this logic gate to validate your synthesized product.

ID_Logic Start Analyze 1H NMR (Aromatic Region) Q1 Is there a Singlet/Narrow Doublet (J < 2.5Hz) > 8.5 ppm? Start->Q1 Q2 Are there 3 adjacent protons (d-t-d pattern)? Q1->Q2 No Result7 Confirmed: 7-Nitro Isomer Q1->Result7 Yes (H8 isolated) Result5 Confirmed: 5-Nitro Isomer Q2->Result5 Yes (Vicinal coupling) ResultMix Mixture: Purify via Phenyl-Hexyl HPLC Q2->ResultMix Complex Multiplets

Figure 2: Analytical decision tree for rapid isomer identification.

References

  • Doron Scientific. (2023).[1][2] Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Product Specifications. Retrieved from [1]

  • Lead Sciences. (2023). Catalog Data: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [1]

  • Ishkov, Y. V., et al. (2023).[1] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry. Retrieved from [1]

  • Henriques, M. S. C., et al. (2016).[1][3] "Synthesis, structural and conformational analysis... of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." ResearchGate.[1][2][4][5] Retrieved from

  • Google Patents. (1998).[1][2] Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.[1][2] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

[1][2][3] Executive Summary & Chemical Profile[1][2][3][4][5] Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS: 1447608-14-1) presents a dual-hazard profile that complicates standard disposal: it contains a nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4][5]

Ethyl 4-chloro-7-nitroquinoline-2-carboxylate (CAS: 1447608-14-1) presents a dual-hazard profile that complicates standard disposal: it contains a nitro group (potential shock sensitivity/energetic decomposition) and an activated chlorine atom (hydrolysis risk releasing HCl).[1][2][3]

Improper disposal into non-halogenated solvent streams or general trash can result in the formation of dioxins during incineration or the release of corrosive acid vapors in waste containers. This guide mandates segregation into Halogenated Organic Waste streams.

Chemical Hazard Profile[1][2][3]
ParameterSpecificationOperational Implication
CAS Number 1447608-14-1Unique identifier for waste manifesting.[1][2][3]
Molecular Formula C₁₂H₉ClN₂O₄Chlorine content mandates halogenated waste protocols.[1][3]
Primary Hazards Irritant (Skin/Eye), Corrosive (Potential)H315, H319, H335 .[1][2][3] Handle with nitrile gloves and eye protection.
Reactivity Nitro-aromatic / Activated HalideDo not heat. Avoid contact with strong bases (exothermic hydrolysis).[1][2][3]
Waste Class Halogenated Organic Solid/LiquidStrict Segregation: Never mix with oxidizers or non-halogenated solvents.[1][3]

Pre-Disposal Segregation Logic[3]

Effective disposal begins at the bench. You must determine the physical state of the waste (Solid vs. Solution) to select the correct waste stream.

The "Why" Behind the Protocol
  • Why Halogenated? Incinerating chlorine-containing compounds in standard kilns releases hydrochloric acid (HCl) and can form toxic dioxins.[1][2] Specialized incinerators with flue-gas scrubbers are required [1].[1]

  • Why No Neutralization? The 4-chloro position is highly reactive toward nucleophiles.[1][2] Attempting to "kill" the compound with strong base (NaOH) can trigger rapid, exothermic hydrolysis, releasing heat and potentially splashing corrosive byproducts [2].

Disposal Decision Tree

The following logic flow dictates the operational path for waste handling.

DisposalWorkflow Start Waste Generation: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Assess Assess Physical State Start->Assess Solid Pure Solid / Residue Assess->Solid Powder/Crystals Liquid Solution (HPLC/Mother Liquor) Assess->Liquid Dissolved Bagging Double Bag in High-Density Polyethylene Solid->Bagging Segregate Segregation Check: Is solvent Halogenated? Liquid->Segregate LabelSolid Label: TOXIC SOLID, HALOGENATED ORGANIC Bagging->LabelSolid Final Transfer to EHS/Central Waste Storage LabelSolid->Final HaloStream Combine with Halogenated Solvents (DCM/CHCl3) Segregate->HaloStream Yes (e.g., DCM) NonHaloStream DO NOT MIX with Acetone/Methanol (Create dedicated satellite container) Segregate->NonHaloStream No (e.g., MeOH) HaloStream->Final NonHaloStream->Final

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent cross-contamination.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired stocks, weighing boat residues, contaminated gloves/paper.[2]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] Use a particulate respirator (N95) if handling fine powder outside a fume hood.

  • Primary Containment:

    • Place the solid material into a clear, wide-mouth polyethylene (PE) jar or a heavy-duty hazardous waste bag.[1]

    • Critical: Do not use metal containers, as the compound may degrade and corrode metal over time due to slow HCl release.

  • Secondary Containment:

    • Seal the primary container and place it inside a secondary clear bag (double-bagging).

  • Labeling:

    • Affix a hazardous waste tag.[2][4][5]

    • Constituents: "Ethyl 4-chloro-7-nitroquinoline-2-carboxylate."[1][2][3][6][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[2]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, mother liquors.[2]

  • Solvent Compatibility Check:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol, Acetone, or Ethyl Acetate :

      • Do NOT pour into the standard "Non-Halogenated" (Organic) waste stream.[4] The presence of the chlorine atom in the solute contaminates the entire non-halogenated drum, rendering it ineligible for fuel blending [3].

      • Action: Pour this solution into the Halogenated Waste carboy. The cost of disposal is higher, but it ensures the chlorine is scrubbed during incineration.

  • pH Check:

    • Ensure the waste solution is not highly alkaline (pH > 10). If alkaline, neutralize carefully with dilute acid before adding to the waste carboy to prevent exothermic hydrolysis of the ester/chloro groups inside the drum.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, Ethyl 4-chloro-7-nitroquinoline... 5%").

    • Mark as Halogenated Waste .[2][8]

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent respiratory exposure to dust.

PhaseActionMechanism/Reasoning
1. Isolate Evacuate the immediate area (radius 3m). Post "Do Not Enter" signage.[2]Prevent tracking of toxic dust into common areas.[3]
2. Protect Don PPE: Tyvek suit, Nitrile gloves, N95 or P100 respirator.[3]The nitro-quinoline moiety is a potential mutagen and respiratory irritant.
3.[1][2][3] Contain Do not dry sweep. Cover spill with wet paper towels or use a chemically inert absorbent (vermiculite).[3]Dry sweeping generates airborne dust.[3] Wetting prevents aerosolization.
4.[1][2][3] Clean Scoop absorbent into a wide-mouth jar.[1][3] Wipe surface with 10% ethanol followed by soap/water.[2]Ethanol helps solubilize the organic residue; soap removes final traces.[3]
5. Dispose Treat all cleanup materials as Solid Halogenated Hazardous Waste (Protocol A).[3]Contaminated rags cannot go in regular trash.[3]

References

  • United States Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] (Defining Halogenated Organic Waste streams and incineration requirements). Link

  • National Institutes of Health (NIH) - PubChem. (2024).[2] Ethyl 4-chloro-7-nitroquinoline-2-carboxylate Compound Summary. (Structural alerts for activated chloro-quinolines). Link[2][3]

  • Cornell University EHS. (2023). Organic Solvent Disposal Guide.[2][9] (Segregation of halogenated vs. non-halogenated solutes). Link

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate

[1] Executive Safety Summary At a Glance: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a functionalized quinoline intermediate used in pharmaceutical synthesis.[1] While formally classified as an Irritant (Skin/Eye/R...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

At a Glance: Ethyl 4-chloro-7-nitroquinoline-2-carboxylate is a functionalized quinoline intermediate used in pharmaceutical synthesis.[1] While formally classified as an Irritant (Skin/Eye/Respiratory) , its structural pharmacophores (nitro-aromatic + chloro-heterocycle) necessitate handling it as a Suspected Mutagen/Potent Compound until specific toxicological data proves otherwise.[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solid handling.[1]

  • Inhalation: Zero-tolerance for dust generation; use antistatic weighing boats.[1]

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To ensure safety, we must look beyond the generic MSDS and analyze the molecule's reactive cores.[1] This substance presents a dual-threat profile:

Functional GroupAssociated Hazard MechanismRisk Level
Nitro Group (-NO₂) Redox Activity & Mutagenicity: Nitro-aromatics can undergo enzymatic reduction to hydroxylamines, which are potent DNA intercalators.[1]High (Chronic)
4-Chloro Moiety Nucleophilic Substitution: The chlorine at the 4-position is activated for displacement.[1] This makes the compound a potential alkylating agent (skin sensitizer).[1]High (Acute)
Ethyl Ester Hydrolysis: Stable under neutral conditions but may release ethanol and the free acid (corrosive) upon contact with mucous membranes or moisture.[1]Moderate

GHS Classification (Inferred from Analogues):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

  • Precautionary Note: Treat as H341 (Suspected of causing genetic defects) due to the nitroquinoline backbone [1].[1]

The PPE Protocol (Self-Validating System)[1]

Standard lab coats are insufficient.[1] The following protocol uses a "barrier redundancy" approach to prevent exposure.

A. Hand Protection: The "Breakthrough" Logic

Lipophilic nitro-compounds can permeate standard nitrile gloves faster than water-soluble salts.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).[1] Purpose: Comfort and sweat absorption.[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged handling.[1] Purpose: Chemical barrier.[1]

  • Validation Step: Check outer gloves for discoloration (yellowing) every 30 minutes.[1] If observed, immediately doff, wash hands, and replace.[1][4][5]

B. Respiratory & Eye Protection[1][2][5][6]
  • Engineering Control: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm).[1]

  • PPE: Chemical Splash Goggles (ANSI Z87.1).[1] Why: Safety glasses allow dust entry from the side; goggles seal the ocular cavity against reactive dust.[1]

C. PPE Decision Matrix (Visualization)

PPE_Decision_Matrix Start Task Identification Solid Handling Solid/Powder Start->Solid Liquid Handling Solution Start->Liquid Quant Quantity > 100mg? Solid->Quant Solvent Solvent Type? Liquid->Solvent HighRisk REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Goggles 4. Tyvek Sleeves Quant->HighRisk Yes StdRisk REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Safety Glasses Quant->StdRisk No DCM DCM/Chloroform Solvent->DCM Polar Methanol/Water Solvent->Polar Laminate REQUIRED: Laminate/PVA Gloves (Nitrile Permeable!) DCM->Laminate Nit REQUIRED: Standard Nitrile Gloves Polar->Nit caption Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

Context:[1] Static electricity can cause nitro-aromatic powders to "jump," creating invisible surface contamination.[1]

  • Preparation: Place an antistatic mat or wipe down the balance area with an antistatic cloth inside the hood.[1]

  • Taring: Use a disposable antistatic weighing boat. Never weigh directly into a reaction flask neck (risk of joint contamination).[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Validation: Shine a UV light (365 nm) on the balance area after weighing.[1] Many nitroquinolines fluoresce; this serves as a quick check for micro-spills [2].[1]

Phase 2: Reaction Monitoring[1]
  • Heating: If heating is required, use a silicone oil bath or heating block.[1] Avoid water baths (humidity can hydrolyze the ester).[1]

  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.[1] Wipe with a methanol-dampened Kimwipe inside the hood before disposal.[1]

Phase 3: Spill Response

Context: Dry sweeping generates dust.[1] Wet wiping spreads lipophilic compounds.[1]

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Solid->Cover Absorb Absorb with Vermiculite/Pads Liquid->Absorb Scoop Scoop into Waste Jar Cover->Scoop Clean Wipe Surface with Acetone then Soap/Water Scoop->Clean Absorb->Clean Dispose Tag as 'Halogenated Organic' Clean->Dispose caption Figure 2: Emergency spill response workflow emphasizing dust suppression.

Disposal & Decontamination

Do not pour down the drain.[1][6] The chloro-quinoline moiety persists in aquatic environments.[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid (Halogenated)." [1]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with oxidizing acids (Nitric/Perchloric) as nitro compounds can form unstable mixtures.[1]

  • Glassware: Rinse with Acetone

    
     Soak in 1M NaOH (overnight) to hydrolyze the ester and degrade the active core before standard washing [3].[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12227149 (Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

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